(-)-alpha-Gurjunene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCXZDDGSGTVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C(CCC13)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859406 | |
| Record name | 1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-40-7, 112421-19-9 | |
| Record name | 1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4R,4aR,7bS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1aR-(1aα,4α,4aβ,7bα)]-1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Epi-alpha-gurjunene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Occurrence and Distribution of (-)-α-Gurjunene in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Gurjunene, a tricyclic sesquiterpene, is a naturally occurring volatile compound found in a variety of plant species. This technical guide provides an in-depth overview of the primary botanical sources of (-)-α-Gurjunene, its distribution within plant tissues, and the biosynthetic pathways leading to its formation. Quantitative data on its abundance in different plant materials are presented in a comparative tabular format. Furthermore, this guide details the experimental protocols for the extraction, isolation, and quantification of (-)-α-Gurjunene, and includes visualizations of the relevant biosynthetic pathways and experimental workflows to aid in research and development.
Natural Sources and Distribution of (-)-α-Gurjunene
(-)-α-Gurjunene is most prominently found in the oleoresin, commonly known as gurjun balsam, of trees belonging to the Dipterocarpus genus.[1][2][3] This essential oil is a significant commercial source of the compound. Additionally, (-)-α-Gurjunene has been identified in various other plant families, indicating a wider, albeit less concentrated, distribution throughout the plant kingdom.
The concentration of (-)-α-Gurjunene can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and the geographical location. The primary repository of this sesquiterpene is often in specialized secretory tissues, such as resin ducts and glandular trichomes.
Major Botanical Sources
The most significant natural source of (-)-α-Gurjunene is the resinous exudate from trees of the Dipterocarpus genus, particularly Dipterocarpus turbinatus.[4][5][6] This resin, or balsam, is produced in response to injury and serves as a protective agent for the plant.
Another notable source is the genus Ferula, within the Apiaceae family. Specifically, the roots of some Ferula species have been shown to contain significant amounts of α-gurjunene in their essential oil.
While often cited as a source, comprehensive analysis of the essential oil from Solidago canadensis (Canadian goldenrod) in several studies did not identify (-)-α-Gurjunene as a major constituent, suggesting its presence may be minimal or highly variable in this species.[7][8][9][10]
Quantitative Distribution in Plant Tissues
The following table summarizes the quantitative data available for (-)-α-Gurjunene in various plant sources. This information is crucial for selecting appropriate raw materials for extraction and for understanding the compound's ecological role.
| Plant Species | Plant Part | Percentage of (-)-α-Gurjunene in Essential Oil | Reference |
| Dipterocarpus turbinatus | Gurjun Balsam (Resin) | 60-77% | [5] |
| Dipterocarpus turbinatus | Gurjun Balsam (Resin) | 46.656% | [4] |
| Ferula aucheri | Root | 12.63% |
Biosynthesis of (-)-α-Gurjunene
(-)-α-Gurjunene, like all sesquiterpenes, is synthesized via the isoprenoid pathway. The biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
For sesquiterpene biosynthesis, three molecules of IPP are sequentially added to DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP is the committed step in the formation of the diverse array of sesquiterpene skeletons. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs).
Specifically, the enzyme (-)-α-gurjunene synthase catalyzes the conversion of FPP to (-)-α-Gurjunene. The expression and activity of sesquiterpene synthases are often developmentally regulated and can be induced by various biotic and abiotic stresses.[11]
Signaling and Regulation
The biosynthesis of sesquiterpenes is tightly regulated at the genetic level. The expression of sesquiterpene synthase genes is controlled by a complex network of signaling pathways, often involving plant hormones such as jasmonic acid (JA) and gibberellic acid (GA). Transcription factors, such as MYC2, play a crucial role in integrating these hormonal signals to modulate the expression of TPS genes.[12]
Biosynthetic pathway and regulation of (-)-α-Gurjunene.
Experimental Protocols
Extraction of (-)-α-Gurjunene via Steam Distillation
This protocol is suitable for the extraction of essential oils rich in (-)-α-Gurjunene from plant resins like gurjun balsam.
Materials and Equipment:
-
Plant resin (e.g., Gurjun Balsam)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and a collection vessel/separatory funnel)[13]
-
Heating mantle or hot plate
-
Clamps and stands
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of the Apparatus: Assemble the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a known quantity of the plant resin into the biomass flask. Do not fill the flask more than halfway.
-
Addition of Water: Add distilled water to the boiling flask, typically to about two-thirds of its volume.
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass flask, vaporizing the volatile components, including (-)-α-Gurjunene.[14]
-
Condensation: The steam and volatile compound mixture will then travel to the condenser, where it will be cooled and converted back into a liquid.
-
Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer (essential oil), in a separatory funnel.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.
Quantification of (-)-α-Gurjunene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for the quantitative analysis of (-)-α-Gurjunene in an essential oil sample.
Materials and Equipment:
-
Essential oil sample containing (-)-α-Gurjunene
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
(-)-α-Gurjunene analytical standard
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms)
-
Microsyringes
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of the (-)-α-Gurjunene standard in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute a known weight of the essential oil sample in the same solvent used for the standards to a concentration that falls within the calibration range.
-
GC-MS Analysis:
-
Injection: Inject a fixed volume (e.g., 1 µL) of each standard and the sample solution into the GC-MS system.
-
GC Conditions: Set up an appropriate temperature program for the GC oven to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan for ions typically found in the mass spectrum of (-)-α-Gurjunene (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identification: Identify the (-)-α-Gurjunene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
-
Quantification: Create a calibration curve by plotting the peak area of the (-)-α-Gurjunene standard against its concentration. Determine the concentration of (-)-α-Gurjunene in the sample by using the peak area from the sample chromatogram and the calibration curve.
-
Calculation: Calculate the percentage of (-)-α-Gurjunene in the original essential oil sample based on the dilution factor.
-
Experimental workflow for (-)-α-Gurjunene analysis.
Conclusion
(-)-α-Gurjunene is a valuable natural product with a significant presence in the essential oils of Dipterocarpus and some Ferula species. This guide has provided a comprehensive overview of its natural sources, distribution, and biosynthesis. The detailed experimental protocols and visual diagrams are intended to serve as a practical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and utilization of this important sesquiterpene.
References
- 1. Gurjunene - Wikipedia [en.wikipedia.org]
- 2. Gurjun Balsam Oil: Pure & Natural Essential Oil - AU Natural Organics [aunaturalorganics.com]
- 3. starchild.co.uk [starchild.co.uk]
- 4. lgbotanicals.com [lgbotanicals.com]
- 5. ScenTree - Gurjun balsam oil (Gurjunene type) (CAS N° 8030-55-5) [scentree.co]
- 6. venkatramna-perfumers.com [venkatramna-perfumers.com]
- 7. Antimicrobial Activity and Chemical Composition of Essential Oil Extracted from Solidago canadensis L. Growing Wild in Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Identification, functional characterization and developmental regulation of sesquiterpene synthases from sunflower capitate glandular trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. engineering.iastate.edu [engineering.iastate.edu]
- 14. Steam distillation - Wikipedia [en.wikipedia.org]
The Biosynthesis of (-)-α-Gurjunene in Dipterocarpus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Gurjunene, a tricyclic sesquiterpene, is a prominent constituent of the essential oils derived from various Dipterocarpus species, contributing significantly to their characteristic aroma and reported biological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential applications in fragrance, biofuel, and pharmaceutical industries. This technical guide provides a comprehensive overview of the putative biosynthesis of (-)-α-gurjunene in Dipterocarpus, detailing the enzymatic steps, relevant genetic information, and key experimental protocols for its investigation. While a dedicated (-)-α-gurjunene synthase has yet to be functionally characterized from Dipterocarpus, this guide synthesizes current knowledge from related species to present a robust theoretical framework and practical methodologies for researchers.
Introduction
The genus Dipterocarpus, comprising a significant portion of Southeast Asian rainforests, is renowned for its production of oleoresin, commonly known as gurjun balsam. This oleoresin is a rich source of bioactive secondary metabolites, with sesquiterpenoids being a major chemical class. Among these, (-)-α-gurjunene is often a dominant component, exhibiting various biological properties that are of interest to the pharmaceutical and fragrance industries. The biosynthesis of sesquiterpenes in plants is a complex process involving a series of enzymatic reactions, starting from central carbon metabolism and culminating in a diverse array of cyclic and acyclic structures. This guide focuses on the specific pathway leading to the formation of (-)-α-gurjunene within the context of Dipterocarpus species.
The Putative Biosynthesis Pathway of (-)-α-Gurjunene
The biosynthesis of (-)-α-gurjunene, like all sesquiterpenes, originates from the isoprenoid pathway. The immediate precursor for all sesquiterpenes is farnesyl diphosphate (B83284) (FPP), a 15-carbon molecule. The key enzymatic step is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPSs).
From Isoprenoid Precursors to Farnesyl Diphosphate (FPP)
The biosynthesis of FPP occurs through the mevalonate (B85504) (MVA) pathway in the cytosol of plant cells. This pathway utilizes acetyl-CoA as the initial building block to generate isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl diphosphate (GPP, C10) and finally FPP (C15).
The Cyclization of FPP to (-)-α-Gurjunene
The final and committing step in the biosynthesis of (-)-α-gurjunene is the conversion of the linear FPP molecule into the complex tricyclic structure of the final product. This reaction is catalyzed by a specific sesquiterpene synthase, namely (-)-α-gurjunene synthase.[1] The proposed mechanism involves an initial cyclization of FPP to form a bicyclogermacrene (B1253140) intermediate, which remains bound to the enzyme.[1] Subsequent protonation and rearrangement steps lead to the formation of the characteristic cyclopropane (B1198618) ring and the final release of (-)-α-gurjunene.
While a specific (-)-α-gurjunene synthase has not been isolated and characterized from any Dipterocarpus species to date, studies on the genomes of four Dipterocarpus species have identified a total of 99 terpene synthase (TPS) genes. These genes are classified into various subfamilies, with the TPS-a subfamily being primarily responsible for the synthesis of sesquiterpenes in angiosperms. It is highly probable that a member of this TPS-a subfamily in Dipterocarpus is the elusive (-)-α-gurjunene synthase.
Quantitative Data
Due to the lack of a functionally characterized (-)-α-gurjunene synthase from Dipterocarpus, specific kinetic data for the enzyme from this genus is not available. However, a study on the (-)-α-gurjunene synthase from Solidago canadensis provides valuable reference data.[2]
Table 1: Kinetic Properties of (-)-α-Gurjunene Synthase from Solidago canadensis [2]
| Parameter | Value |
| Substrate | (2E,6E)-Farnesyl diphosphate |
| KM | 5.5 µM |
| Optimal pH | 7.8 |
| Optimal Temperature | Not Reported |
| Cofactor Requirement | Mg2+ (10 mM) |
| Major Product | (-)-α-Gurjunene (91%) |
| Minor Product | (+)-γ-Gurjunene (9%) |
Analysis of the oleoresin from various Dipterocarpus species has provided quantitative data on the abundance of (-)-α-gurjunene.
Table 2: Reported Content of (-)-α-Gurjunene in the Oleoresin of select Dipterocarpus Species
| Species | (-)-α-Gurjunene Content (%) | Reference |
| Dipterocarpus alatus | 30.31 | [3] |
| Dipterocarpus kerrii | Major Constituent | [4] |
Experimental Protocols
The following protocols are adapted from established methodologies for the study of terpene synthases and can be applied to the investigation of (-)-α-gurjunene biosynthesis in Dipterocarpus.
Protocol 1: Isolation and Purification of a Putative (-)-α-Gurjunene Synthase
This protocol is based on the successful purification of (-)-α-gurjunene synthase from Solidago canadensis.[2]
Objective: To purify the enzyme responsible for (-)-α-gurjunene synthesis from Dipterocarpus tissue.
Materials:
-
Fresh or frozen Dipterocarpus leaf or resin-producing tissue.
-
Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 10 mM MgCl₂, 5 mM DTT, 1 mM PMSF).
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose).
-
Dye-ligand chromatography column (e.g., Blue-Sepharose).
-
Hydroxylapatite chromatography column.
-
Gel filtration chromatography column (e.g., Sephacryl S-200).
-
Protein concentration assay kit (e.g., Bradford assay).
-
SDS-PAGE reagents and equipment.
Procedure:
-
Homogenization: Homogenize the plant tissue in ice-cold extraction buffer.
-
Centrifugation: Centrifuge the homogenate to remove cell debris.
-
Anion-Exchange Chromatography: Load the supernatant onto a pre-equilibrated anion-exchange column. Elute with a linear salt gradient (e.g., 0-500 mM NaCl).
-
Dye-Ligand Chromatography: Pool the active fractions and apply to a dye-ligand chromatography column. Elute with a high salt buffer.
-
Hydroxylapatite Chromatography: Apply the active fractions to a hydroxylapatite column and elute with a phosphate (B84403) gradient.
-
Gel Filtration Chromatography: Further purify the active fractions by gel filtration chromatography to separate proteins based on size.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
-
Protein Quantification: Determine the protein concentration of the purified enzyme.
Protocol 2: Heterologous Expression and Characterization of a Candidate TPS Gene
Objective: To express a candidate TPS gene from Dipterocarpus in a heterologous host and characterize its enzymatic activity.
Materials:
-
Candidate Dipterocarpus TPS cDNA cloned into an expression vector (e.g., pET vector for E. coli).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Wash Buffer (Lysis buffer with 20 mM imidazole).
-
Elution Buffer (Lysis buffer with 250 mM imidazole).
-
(2E,6E)-Farnesyl diphosphate (FPP) substrate.
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM DTT).
-
GC-MS system.
Procedure:
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Culture and Induction: Grow the transformed cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells and lyse them by sonication in lysis buffer.
-
Affinity Chromatography: Purify the His-tagged recombinant protein using a Ni-NTA column.
-
Enzyme Assay: Incubate the purified protein with FPP in the assay buffer.
-
Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or pentane).
-
GC-MS Analysis: Analyze the extracted products by GC-MS to identify the enzymatic products by comparing their retention times and mass spectra with an authentic standard of (-)-α-gurjunene.
Protocol 3: GC-MS Analysis of Sesquiterpenes
Objective: To identify and quantify (-)-α-gurjunene and other sesquiterpenes in plant extracts or enzyme assays.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60 °C for 2 min
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
Procedure:
-
Sample Preparation: Prepare a dilute solution of the extract or enzyme assay product in a suitable solvent (e.g., hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Data Acquisition: Acquire the data over the specified mass range.
-
Data Analysis: Identify (-)-α-gurjunene by comparing its retention time and mass spectrum to an authentic standard. Quantify the compound by integrating the peak area and comparing it to a calibration curve.
Conclusion and Future Directions
The biosynthesis of (-)-α-gurjunene in Dipterocarpus species is a promising area of research with significant potential for biotechnological applications. While the general pathway is understood, the specific enzymes and their regulation within this important genus remain to be elucidated. The identification and functional characterization of the (-)-α-gurjunene synthase from Dipterocarpus is a critical next step. The protocols and information provided in this guide offer a solid foundation for researchers to pursue this goal. Future work should focus on leveraging the available genomic data to identify candidate TPS genes, followed by their heterologous expression and functional validation. Such studies will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this valuable natural product.
References
- 1. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 2. Isolation, characterization, and mechanistic studies of (-)-alpha-gurjunene synthase from Solidago canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defensive sesquiterpenoids from a dipterocarp (Dipterocarpus kerrii) | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-α-Gurjunene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Gurjunene, a naturally occurring tricyclic sesquiterpene, is a constituent of various essential oils and has garnered interest for its potential biological activities. A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship studies and the development of synthetic derivatives. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of (-)-α-Gurjunene. It details the established absolute configuration, the pivotal experimental methodologies employed for its elucidation, and presents key quantitative data in a structured format.
Introduction
(-)-α-Gurjunene is a carbotricyclic sesquiterpene featuring a unique cyclopropa[e]azulene core structure.[1] Its molecular formula is C₁₅H₂₄, and it possesses four stereogenic centers, leading to a complex stereochemical landscape. The precise spatial arrangement of the substituents on these chiral centers dictates its chiroptical properties and biological interactions. This guide focuses on the seminal work that led to the unequivocal assignment of its absolute configuration.
Absolute Configuration of (-)-α-Gurjunene
The absolute configuration of the naturally occurring levorotatory enantiomer, (-)-α-Gurjunene, has been definitively established as (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene .[1][2] This assignment is the result of meticulous experimental work, primarily involving chemical correlation with compounds of known stereochemistry and analysis of its chiroptical properties.
Below is a 2D representation of the structure with the IUPAC numbering and stereochemical descriptors:
Caption: 2D structure of (-)-α-Gurjunene with stereochemical assignments.
Experimental Determination of Absolute Configuration
The determination of the absolute configuration of (-)-α-Gurjunene was a significant achievement in natural product chemistry, relying on a combination of classical and spectroscopic techniques.
Chemical Correlation
The cornerstone of the initial stereochemical assignment was the chemical correlation of (-)-α-Gurjunene with a compound of known absolute configuration. This involved a series of chemical transformations to convert (-)-α-Gurjunene into a derivative of guaiazulene (B129963), a well-characterized sesquiterpene.
Experimental Protocol: Dehydrogenation to a Guaiazulene Derivative
A common method for this type of correlation involves dehydrogenation over a noble metal catalyst.
-
Sample Preparation: A solution of purified (-)-α-Gurjunene in an appropriate solvent (e.g., xylene) is prepared.
-
Catalyst: Palladium on charcoal (Pd/C, 10%) is typically used as the catalyst.
-
Reaction: The solution is heated under reflux in the presence of the catalyst for several hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification and Characterization: The resulting guaiazulene derivative is purified by column chromatography. The structure and stereochemistry of the purified product are then confirmed by comparison of its spectroscopic data (UV-Vis, IR, NMR) and optical rotation with those of an authentic sample of the corresponding guaiazulene of known absolute configuration.
This chemical link to a known stereochemical standard provided the first crucial evidence for the absolute configuration of the carbon skeleton of (-)-α-Gurjunene.
Caption: Workflow for determining the absolute configuration via chemical correlation.
Chiroptical Methods: Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) was a key spectroscopic technique used to corroborate the stereochemical assignment. ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of light. The shape of the ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the molecule.
Experimental Protocol: ORD Measurement
-
Instrumentation: A spectropolarimeter is used for ORD measurements.
-
Sample Preparation: A solution of (-)-α-Gurjunene of known concentration is prepared in a suitable transparent solvent (e.g., methanol (B129727) or chloroform).
-
Data Acquisition: The optical rotation is measured over a range of wavelengths, typically from the visible region down to the UV region, as far as the transparency of the solvent and the absorbance of the sample allow.
-
Data Analysis: The molar rotation [Φ] is calculated at each wavelength and plotted against the wavelength to generate the ORD curve. The sign and position of the Cotton effect are then analyzed.
Quantitative Data
The following tables summarize the key quantitative data related to the stereochemistry of (-)-α-Gurjunene.
Table 1: Physicochemical and Chiroptical Properties
| Property | Value | Reference |
| IUPAC Name | (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene | [1][2] |
| Molecular Formula | C₁₅H₂₄ | [3] |
| Molar Mass | 204.35 g/mol | [3] |
| Optical Rotation ([α]²⁰D) | -213° ± 5° (neat) | [4] |
Table 2: Key Spectroscopic Data for Stereochemical Elucidation
| Technique | Parameter | Observed Value/Characteristic | Significance for Stereochemistry |
| ORD | Cotton Effect | A plain negative curve is generally observed for the parent hydrocarbon. Derivatization would be needed to induce a strong Cotton effect. | The sign of the Cotton effect in a suitable derivative can be correlated to the absolute configuration of the chromophore's environment. |
| ¹H NMR | Coupling Constants (J) | Specific J-values between vicinal protons provide information on their dihedral angles, helping to establish the relative stereochemistry of the chiral centers. | Elucidation of the relative configuration of the stereocenters. |
| nOe Correlations | Through-space correlations between protons indicate their spatial proximity, further defining the relative stereochemistry and conformation. | Confirmation of the relative stereochemistry and preferred conformation in solution. |
Modern Techniques for Stereochemical Determination
While the initial determination of the absolute configuration of (-)-α-Gurjunene relied on classical methods, modern techniques offer more direct and powerful approaches.
X-ray Crystallography
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. While obtaining suitable crystals of the parent hydrocarbon can be challenging, derivatization of (-)-α-Gurjunene with a heavy atom (e.g., a bromine or a p-bromobenzoate derivative) can facilitate crystallization and allow for the unambiguous determination of the absolute stereostructure using anomalous dispersion.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
VCD and ECD are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light in the infrared and UV-visible regions, respectively. By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned.
Conclusion
The absolute configuration of (-)-α-Gurjunene as (1aR,4R,4aR,7bS) is well-established, primarily through the foundational work involving chemical correlation and chiroptical studies. Modern spectroscopic and crystallographic techniques provide powerful tools for the confirmation and de novo determination of the stereochemistry of this and other complex natural products. A thorough understanding of its three-dimensional structure is essential for advancing research into its biological properties and for the rational design of novel therapeutic agents.
References
An In-depth Technical Guide to (-)-alpha-Gurjunene: Properties, Protocols, and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-alpha-Gurjunene is a naturally occurring tricyclic sesquiterpene found in the essential oils of various plants, most notably in Gurjun balsam from trees of the Dipterocarpus genus.[1] This volatile organic compound is a subject of growing interest in the scientific community due to its characteristic woody and balsamic aroma, which has led to its use in the fragrance industry.[2][] Beyond its olfactory properties, preliminary research suggests that this compound possesses antibacterial and antioxidant activities, indicating its potential for further investigation in drug discovery and development.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and isolation, and an exploration of its biological activities.
Physical and Chemical Properties
This compound is a carbotricyclic compound with the molecular formula C₁₅H₂₄.[2] Its structure features a unique combination of fused five-, seven-, and three-membered rings. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene | [2] |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| CAS Number | 489-40-7 | [1] |
| ChEBI ID | 61699 | [2] |
| PubChem CID | 15560276 | [2] |
| Appearance | Colorless clear liquid (estimated) | [5] |
| Odor | Woody, balsamic | [] |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Density | 0.918 g/cm³ | [6] |
| Boiling Point | 76-77 °C at 3 Torr | |
| Flash Point | 110 °C | [6] |
| Solubility | Insoluble in water; Soluble in semivolatile solvents like diethyl ether. | [5][6] |
| logP (o/w) | 6.386 (estimated) | [5] |
| Optical Activity | [α]²⁰/D ~ -213° (neat) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the analysis of this compound in essential oil samples.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium.
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
-
Injection: Inject 1 µL of the diluted sample into the GC inlet.
-
GC Conditions:
-
Inlet temperature: 250 °C.
-
Oven temperature program: Start at 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.
-
Carrier gas flow rate: 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with a known standard or with data from spectral libraries.[2]
Isolation by Steam Distillation
This protocol describes a general procedure for the isolation of essential oils containing this compound from plant material, such as the resin of Dipterocarpus species.
Apparatus:
-
Steam distillation apparatus (Clevenger-type or similar).
-
Heating mantle.
-
Condenser.
-
Separatory funnel.
Procedure:
-
Preparation of Plant Material: Chop or grind the plant material to increase the surface area for efficient extraction.
-
Setup: Place the plant material in the distillation flask with a sufficient amount of water. Assemble the steam distillation apparatus.
-
Distillation: Heat the flask to boiling. Steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation: The steam and oil vapor mixture is cooled in the condenser, and the condensate is collected in the separatory funnel.
-
Separation: The essential oil, being immiscible with water, will form a separate layer. Separate the oil layer from the aqueous layer (hydrosol).
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Purification (Optional): Further purification of this compound from the essential oil can be achieved using techniques like fractional distillation or column chromatography.
Biological Activities and Potential Signaling Pathways
While research on the specific molecular mechanisms of this compound is still in its early stages, its reported antibacterial and antioxidant activities suggest potential interactions with key cellular pathways.
Antibacterial Activity
This compound has been reported to possess antibacterial properties.[2] The mechanism of action for many terpenoids involves the disruption of bacterial cell membranes due to their lipophilic nature. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Antioxidant Activity
The antioxidant activity of this compound is another area of interest.[4] Many natural compounds exert their antioxidant effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. One of the key signaling pathways involved in cellular antioxidant response is the Keap1-Nrf2 pathway. While direct evidence for this compound's interaction with this pathway is not yet available, it represents a plausible mechanism for its observed antioxidant effects.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Conclusion
This compound is a sesquiterpene with well-defined physical and chemical properties. Standard analytical techniques such as GC-MS can be readily applied for its identification and quantification. While its biological activities, particularly its antibacterial and antioxidant effects, are promising, further research is required to elucidate the precise molecular mechanisms and signaling pathways involved. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of this compound.
References
Spectroscopic Profile of (-)-α-Gurjunene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the natural sesquiterpenoid, (-)-α-Gurjunene. The information presented herein is intended to support research and development activities by providing detailed spectral characteristics and the methodologies for their acquisition.
Mass Spectrometry (MS) Data
The mass spectrum of (-)-α-Gurjunene is characterized by its molecular ion peak and a series of fragment ions that are indicative of its tricyclic structure. The data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion |
| 204 | 99.99 | [M]+ (Molecular Ion) |
| 189 | 78.70 | [M-CH3]+ |
| 161 | 94.60 | [M-C3H7]+ |
| 119 | 68.20 | |
| 41 | 71.70 | |
| Table 1: Key mass spectral fragmentation data for (-)-α-Gurjunene. |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the structural elucidation and characterization of natural products like (-)-α-Gurjunene. Below are detailed methodologies for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of sesquiterpenes.
Instrumentation: A typical setup involves a gas chromatograph coupled to a mass spectrometer.
Sample Preparation: (-)-α-Gurjunene, being a component of essential oils, is typically diluted in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) prior to injection.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used.
-
Injector Temperature: Typically set between 250-280 °C.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of components. A representative program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Scan Range: Typically from m/z 40 to 400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex proton and carbon signals of sesquiterpenes.
Sample Preparation:
-
A few milligrams of the purified (-)-α-Gurjunene sample are dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃).
-
Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: Dependent on the sample concentration, but usually between 8 and 64 scans.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon atom.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Instrumentation: A standard FTIR spectrometer equipped with an appropriate sampling accessory.
Sample Preparation: For a liquid sample like an essential oil containing (-)-α-Gurjunene, the Attenuated Total Reflectance (ATR) technique is highly convenient as it requires minimal sample preparation. A small drop of the oil is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal or empty salt plates is recorded prior to the sample measurement.
Workflow for Spectroscopic Analysis of (-)-α-Gurjunene
The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like (-)-α-Gurjunene.
Caption: Spectroscopic analysis workflow for (-)-α-Gurjunene.
The Multifaceted Role of (-)-α-Gurjunene as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Gurjunene, a tricyclic sesquiterpene hydrocarbon, is a significant secondary metabolite in the plant kingdom, notably contributing to the characteristic aroma and biological activity of various plant resins and essential oils. This technical guide provides an in-depth exploration of the biosynthesis, distribution, and physiological functions of (-)-α-gurjunene, with a particular focus on its role in plant defense mechanisms. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a summary of its quantitative occurrence in select plant species. Furthermore, this guide elucidates the known and putative signaling pathways associated with its biological activity, offering valuable insights for researchers in phytochemistry, chemical ecology, and drug discovery.
Introduction
(-)-α-Gurjunene is a naturally occurring carbotricyclic sesquiterpene with the chemical formula C₁₅H₂₄. It is a prominent constituent of the essential oils and resins of numerous plant species, particularly those belonging to the Dipterocarpus genus, from which Gurjun balsam is derived. This volatile organic compound is recognized for its woody and spicy aroma and has been investigated for a range of biological activities, including antibacterial and anti-inflammatory properties. As a plant metabolite, (-)-α-gurjunene plays a crucial role in mediating interactions between plants and their environment, particularly in defense against herbivores and pathogens.
Biosynthesis of (-)-α-Gurjunene
The biosynthesis of (-)-α-gurjunene, like all sesquiterpenes, originates from the isoprenoid pathway. The key precursor molecule is farnesyl diphosphate (B83284) (FPP), which is synthesized in the cytoplasm. The final and committed step in the formation of (-)-α-gurjunene is catalyzed by the enzyme (-)-α-gurjunene synthase.
This enzyme facilitates the complex cyclization of the linear FPP molecule into the intricate tricyclic structure of (-)-α-gurjunene. In Solidago canadensis (Canadian goldenrod), (-)-α-gurjunene synthase has been purified and characterized, revealing its specific catalytic activity. The biosynthesis is a highly controlled process, often induced in response to biotic or abiotic stress.
Quantitative Data
The concentration of (-)-α-gurjunene varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes quantitative data from selected studies.
| Plant Species | Plant Part/Product | Compound | Concentration/Yield | Analytical Method | Reference |
| Dipterocarpus alatus | Oleo-resin | α-Gurjunene | 30.31% of total components | GC-MS | |
| Gurjun Balsam (Dipterocarpus turbinatus) | Essential Oil | α-Gurjunene | 46.66% | GC-MS | |
| Solidago canadensis | Leaves | (-)-α-Gurjunene | 91% of sesquiterpene products from synthase activity | In vitro enzyme assay |
Role as a Plant Metabolite
Defense against Herbivores
Sesquiterpenes, including (-)-α-gurjunene, are integral components of plant defense strategies against herbivorous insects. They can act as antifeedants, deterring insects from feeding, or as toxins. The stereochemistry of sesquiterpenes can significantly influence their effectiveness in deterring herbivores. While direct studies on (-)-α-gurjunene's anti-herbivore activity are limited, the general role of sesquiterpenes in plant-herbivore interactions suggests its involvement in such defensive mechanisms.
Antimicrobial and Allelopathic Activity
(-)-α-Gurjunene has demonstrated antibacterial activity, contributing to the plant's defense against microbial pathogens. Furthermore, essential oils rich in sesquiterpenes can exhibit allelopathic effects, inhibiting the germination and growth of competing plant species.
Putative Signaling in Plant Defense
While a specific signaling pathway for (-)-α-gurjunene has not been fully elucidated, it is plausible that its presence, particularly upon tissue damage by herbivores or pathogens, contributes to the activation of broader plant defense signaling cascades. This likely involves crosstalk with well-established defense-related phytohormone pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. Damage can lead to the release of (-)-α-gurjunene, which may act as a damage-associated molecular pattern (DAMP), triggering downstream defense responses.
Experimental Protocols
Extraction of (-)-α-Gurjunene from Plant Material
The choice of extraction method depends on the plant matrix and the desired purity of the extract.
Method 1: Hydrodistillation (for Essential Oils)
This method is suitable for fresh or dried plant material to obtain the essential oil fraction containing (-)-α-gurjunene.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Place the comminuted plant material into the round-bottom flask.
-
Add distilled water to cover the material completely (typically a 1:10 w/v ratio).
-
Assemble the Clevenger apparatus and heat the flask to boiling.
-
Continue distillation for 3-4 hours, or until no more oil is collected.
-
Collect the essential oil from the collection arm of the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Store the oil at 4°C in a sealed, dark vial.
-
Method 2: Solvent Extraction
This method is suitable for extracting a broader range of metabolites, including sesquiterpenes, from dried plant material.
-
Apparatus: Soxhlet extractor or glassware for maceration, rotary evaporator.
-
Solvents: n-hexane, ethanol, or ethyl acetate.
-
Procedure (Maceration):
-
Submerge the powdered plant material in the chosen solvent (e.g., 1:10 w/v).
-
Agitate the mixture at room temperature for 24-48 hours.
-
Filter the mixture to separate the extract from the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard method for the identification and quantification of volatile compounds like (-)-α-gurjunene in essential oils and plant extracts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a diluted sample (in hexane or other suitable solvent) is injected in split mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).
Purification of (-)-α-Gurjunene Synthase
The following is a summarized protocol based on the purification from Solidago canadensis leaves.
-
Homogenization: Fresh leaves are homogenized in a buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged to remove cell debris.
-
Anion-Exchange Chromatography: The supernatant is subjected to chromatography on a DEAE-cellulose column.
-
Dye-Ligand Chromatography: The active fractions are further purified on a Red-Sepharose column.
-
Hydroxylapatite Chromatography: Subsequent purification is performed on a hydroxylapatite column.
-
Gel Filtration: The final purification step involves gel filtration chromatography to obtain the purified enzyme.
Enzyme activity at each step is monitored by incubating the fractions with farnesyl diphosphate and analyzing the products by GC-MS.
Conclusion
(-)-α-Gurjunene is a pivotal plant metabolite with significant ecological and potential pharmacological relevance. Its role in plant defense is multifaceted, contributing to resistance against both herbivores and pathogens. The detailed methodologies provided in this guide for its extraction, analysis, and the purification of its biosynthetic enzyme offer a practical framework for researchers. Further investigation into the specific signaling pathways triggered by (-)-α-gurjunene and its precise mechanisms of action will undoubtedly unveil new opportunities for its application in agriculture and medicine. The quantitative data presented underscores the variability of its production in nature, highlighting the importance of standardized analytical methods for comparative studies. This technical guide serves as a comprehensive resource to facilitate and inspire future research into this fascinating sesquiterpene.
Chemical formula and molecular weight of (-)-alpha-Gurjunene.
Abstract
(-)-alpha-Gurjunene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, alongside a detailed exploration of its biological activities with a focus on its anti-inflammatory and cytotoxic effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth experimental protocols and a proposed mechanism of action to facilitate further investigation into this promising natural compound.
Chemical Properties
This compound is a tricyclic sesquiterpene hydrocarbon. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₂₄[1][2][3][4] |
| Molecular Weight | 204.35 g/mol [1][3][4] |
| IUPAC Name | (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene |
| CAS Number | 489-40-7 |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 76-77 °C at 3 Torr |
| Density | 0.918 g/mL at 20 °C |
Biological Activities and Potential Therapeutic Applications
This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further pharmacological investigation.
-
Anti-inflammatory Activity: Essential oils containing alpha-gurjunene (B13851181) have demonstrated anti-inflammatory and antinociceptive properties. These effects are suggested to be linked to the modulation of key inflammatory mediators, including a reduction in the production of tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).
-
Anticancer Activity: Studies have indicated that plant extracts rich in α-gurjunene possess cytotoxic activity against certain cancer cell lines. For instance, oleo-resin from Dipterocarpus alatus, containing α-gurjunene, showed notable cytotoxicity against SiHa (human cervical cancer) cells.
-
Antimicrobial and Antioxidant Activities: Research has also pointed towards the antimicrobial and antioxidant potential of this compound, suggesting its broader therapeutic utility.[2]
Experimental Protocols: Cytotoxicity Assessment using MTT Assay
To evaluate the cytotoxic potential of this compound against cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method.[3] This assay measures the metabolic activity of cells, which is indicative of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., SiHa, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with the highest concentration of DMSO used) should also be prepared.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC₅₀ value.
-
Proposed Signaling Pathway: Anti-inflammatory Mechanism
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and iNOS. It is plausible that this compound exerts its anti-inflammatory effects by modulating this pathway.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its anti-inflammatory and cytotoxic properties warrant further in-depth investigation. The experimental protocols and the proposed mechanism of action provided in this guide aim to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this sesquiterpene. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of (-)-α-Gurjunene from Gurjun Balsam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of essential oil from gurjun balsam and the subsequent isolation of the sesquiterpene, (-)-α-Gurjunene. The methodologies outlined are based on established techniques for natural product chemistry and are intended to guide researchers in obtaining high-purity (-)-α-Gurjunene for further study and development.
Gurjun balsam, an oleoresin from trees of the Dipterocarpus species, is a rich natural source of (-)-α-Gurjunene.[1][2][3][4] The essential oil extracted from the balsam of the gurjunene chemotype, found in regions like Indonesia, can contain upwards of 55% of this target compound.[5] The protocols below describe a three-stage process: initial extraction of the essential oil by steam distillation, enrichment of the (-)-α-Gurjunene fraction via vacuum fractional distillation, and final purification using preparative column chromatography.
Data Presentation
The following tables summarize key quantitative data relevant to the extraction and isolation process.
Table 1: Physicochemical Properties of (-)-α-Gurjunene and Common Co-occurring Sesquiterpenes
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) |
| (-)-α-Gurjunene | C₁₅H₂₄ | 204.35 | 262-263 | 0.918 |
| β-Caryophyllene | C₁₅H₂₄ | 204.35 | 256-259 | 0.905 |
| α-Humulene | C₁₅H₂₄ | 204.35 | 255-260 | 0.889 |
| β-Gurjunene | C₁₅H₂₄ | 204.35 | ~260 | ~0.915 |
Note: Data compiled from various sources. The boiling points of these sesquiterpenes are close, necessitating efficient fractional distillation for separation.
Table 2: Comparison of Essential Oil Extraction Methods (Illustrative)
| Extraction Method | Typical Yield (%) | Purity of α-Gurjunene in Oil (%) | Extraction Time (hours) | Key Advantages |
| Steam Distillation | 1.5 - 3.5 | 55 - 77 | 3 - 5 | High purity of oil, efficient for large scale, avoids solvent contamination.[6][7] |
| Hydrodistillation | 1.2 - 3.0 | 50 - 70 | 4 - 6 | Simpler setup, suitable for laboratory scale.[8][9] |
| Solvent Extraction | 2.0 - 5.0 | 45 - 65 | 6 - 24 | Higher yield, but extracts non-volatile compounds and requires solvent removal. |
Note: Yield and purity can vary significantly based on the quality and origin of the gurjun balsam.
Table 3: Purity and Yield at Different Stages of Isolation (Illustrative)
| Stage | Starting Material | Product | Purity of α-Gurjunene (%) | Overall Yield (from raw oil, %) |
| 1. Steam Distillation | Gurjun Balsam | Gurjun Balsam Essential Oil | 55 - 77 | 100 |
| 2. Vacuum Fractional Distillation | Gurjun Balsam Essential Oil | α-Gurjunene Rich Fraction | 85 - 95 | 40 - 60 |
| 3. Preparative Column Chromatography | α-Gurjunene Rich Fraction | Purified (-)-α-Gurjunene | > 98 | 25 - 40 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall process and the logic behind the key separation steps.
References
- 1. researchgate.net [researchgate.net]
- 2. natureinbottle.com [natureinbottle.com]
- 3. essentialoilscompany.com [essentialoilscompany.com]
- 4. edensgarden.com [edensgarden.com]
- 5. scribd.com [scribd.com]
- 6. dovepress.com [dovepress.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Total Synthesis of (-)-α-Gurjunene: A Landscape of Synthetic Endeavors
(-)-α-Gurjunene, a tricyclic sesquiterpene characterized by a cyclopropa[e]azulene core, has been a subject of interest in the field of natural product synthesis due to its unique structural architecture. Despite its relatively simple molecular formula, the construction of its compact and stereochemically rich framework presents a significant synthetic challenge. This document aims to provide a comprehensive overview of the synthetic strategies directed towards (-)-α-Gurjunene, targeting researchers, scientists, and professionals in drug development. However, a thorough review of the existing scientific literature reveals a notable scarcity of reported total syntheses for this specific natural product.
While numerous sesquiterpenes have been the subject of extensive synthetic campaigns, (-)-α-Gurjunene appears to be an exception, with no detailed, step-by-step total synthesis publicly documented. The available information primarily revolves around its isolation from natural sources, biosynthetic pathways, and chemical modifications of the natural product itself. This lack of published total syntheses precludes a detailed comparative analysis of different routes, quantitative data on yields and step counts, and specific experimental protocols as would be typical for a well-explored synthetic target.
General Structural Features and Retrosynthetic Considerations
The core structure of (-)-α-Gurjunene features a fused 5-7-3 tricyclic system. A retrosynthetic analysis highlights the key challenges in its construction: the stereocontrolled formation of multiple contiguous stereocenters, the construction of the strained cyclopropane (B1198618) ring, and the assembly of the seven-membered azulene (B44059) core.
A hypothetical retrosynthetic disconnection strategy is presented below to illustrate the potential synthetic challenges and key bond formations that would need to be addressed in a successful total synthesis.
Caption: A simplified retrosynthetic analysis of this compound.
This simplified diagram illustrates that a plausible approach could involve a late-stage cyclopropanation of a bicyclic alkene intermediate. The synthesis of this intermediate would, in turn, likely rely on an intramolecular cyclization of a carefully functionalized acyclic precursor to construct the azulene core. The stereochemical control throughout this sequence would be paramount.
Potential Synthetic Strategies and Methodologies
In the absence of a direct precedent for (-)-α-Gurjunene, we can look to the synthesis of other structurally related sesquiterpenes with similar carbocyclic frameworks for potential strategies. Methodologies that could be envisioned for a future synthesis include:
-
Ring-Closing Metathesis (RCM): To construct the seven-membered ring.
-
Diels-Alder Cycloadditions: To rapidly build cyclic complexity.
-
Tandem Radical Cyclizations: To form multiple rings in a single step.
-
Asymmetric Catalysis: To establish the required stereochemistry from the outset.
The workflow for developing a total synthesis would typically follow the stages outlined below.
Caption: General workflow for a natural product total synthesis campaign.
Conclusion
The total synthesis of (-)-α-Gurjunene remains an open and challenging problem in organic chemistry. The information presented here is intended to provide a conceptual framework for approaching this target, based on general principles of retrosynthetic analysis and strategies employed in the synthesis of related natural products. The development of a successful and efficient total synthesis of (-)-α-Gurjunene would represent a significant achievement and would likely involve the application of novel synthetic methodologies. Future work in this area will be crucial to fully enabling access to this and other structurally intriguing sesquiterpenes for further biological and medicinal investigation. Researchers embarking on this challenge will be venturing into uncharted synthetic territory.
Gas chromatography-mass spectrometry (GC-MS) analysis of (-)-alpha-Gurjunene.
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Gurjunene is a tricyclic sesquiterpene found in the essential oils of various plants. As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for its identification and quantification. This document provides a detailed protocol for the analysis of (-)-α-Gurjunene using GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of samples containing (-)-α-Gurjunene, such as essential oils or plant extracts.
-
Objective: To extract and dilute (-)-α-Gurjunene to a concentration suitable for GC-MS analysis.
-
Materials:
-
Sample containing (-)-α-Gurjunene (e.g., essential oil, plant extract)
-
Hexane (B92381) (or other suitable volatile organic solvent like ethyl acetate)[1]
-
Vortex mixer
-
Centrifuge
-
1.5 mL glass GC autosampler vials with caps
-
Micropipettes
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the essential oil or plant extract into a 10 mL volumetric flask.
-
Add hexane to the flask to dissolve the sample.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Bring the solution to a final volume of 10 mL with hexane. This results in a stock solution of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration within the calibration range of the instrument (e.g., 1-100 µg/mL).
-
If the sample contains particulate matter, centrifuge the solution at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a 1.5 mL glass GC autosampler vial.
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of (-)-α-Gurjunene. These may be optimized based on the specific instrument and analytical requirements.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) or Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 40-400 (for full scan analysis) |
| Solvent Delay | 3 minutes |
3. Data Acquisition and Analysis
-
Full Scan Analysis: For qualitative analysis and identification of (-)-α-Gurjunene, acquire data in full scan mode. The resulting mass spectrum can be compared with a reference library (e.g., NIST, Wiley) for confirmation. The molecular ion of (-)-α-Gurjunene is expected at m/z 204.[2]
-
Selected Ion Monitoring (SIM) Analysis: For quantitative analysis, use SIM mode to enhance sensitivity and selectivity. Monitor the following ions for (-)-α-Gurjunene:
-
Quantifier Ion: m/z 204 (Molecular Ion)
-
Qualifier Ions: m/z 161, 189 (characteristic fragment ions)
-
-
Quantification: Create a calibration curve by injecting a series of standard solutions of (-)-α-Gurjunene at known concentrations. Plot the peak area of the quantifier ion against the concentration. The concentration of (-)-α-Gurjunene in the sample can then be determined from the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for (-)-α-Gurjunene Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column Type | HP-5MS |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60°C (2 min), then 3°C/min to 240°C (5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Mass Scan Range (Full Scan) | m/z 40-400 |
| SIM Ions (m/z) | 204 (Quantifier), 161, 189 (Qualifiers) |
Table 2: Example Quantitative Data for (-)-α-Gurjunene
| Parameter | Value | Reference |
| Molecular Weight | 204.35 g/mol | [2] |
| Kovats Retention Index (on DB-5) | 1409 | |
| Expected Retention Time (on HP-5MS) | ~15-20 min (dependent on exact conditions) | |
| Calibration Curve | ||
| Linearity Range | 1 - 100 µg/mL | |
| Correlation Coefficient (r²) | > 0.995 | |
| Limits of Detection and Quantification | ||
| Limit of Detection (LOD) | ~0.1 µg/mL | |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Mandatory Visualizations```dot
Caption: Logical workflow for GC-MS data processing and analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (-)-α-Gurjunene
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the purification of the sesquiterpene (-)-α-Gurjunene from a pre-purified natural product extract or synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC).
Introduction
(-)-α-Gurjunene is a tricyclic sesquiterpene found in the essential oils of various plants, notably from the Dipterocarpus species. As a specific stereoisomer, its biological activity can be distinct from its enantiomer, (+)-α-Gurjunene. Therefore, obtaining enantiomerically pure (-)-α-Gurjunene is crucial for accurate pharmacological and biological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds. Due to the chiral nature of the target molecule, a chiral stationary phase (CSP) is essential for the separation of its enantiomers. This application note outlines a robust reverse-phase preparative HPLC method for the efficient isolation of (-)-α-Gurjunene.
Data Presentation
The following tables summarize the key parameters for the analytical and preparative HPLC methods.
Table 1: Analytical HPLC Parameters for (-)-α-Gurjunene
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based CSP) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Table 2: Preparative HPLC Parameters for (-)-α-Gurjunene Purification
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based CSP) |
| Dimensions | 20 x 250 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 75% B to 90% B over 30 minutes (Focused Gradient) |
| Flow Rate | 18 mL/min (Scaled from analytical) |
| Detection | UV at 210 nm |
| Sample Loading | Up to 100 mg (dissolved in mobile phase) |
| Column Temperature | 25 °C |
| Fraction Collection | Peak-based |
Experimental Protocols
Sample Preparation
-
Extraction: A crude extract containing α-gurjunene is typically obtained from the source material (e.g., essential oil) through solvent extraction or steam distillation.
-
Pre-purification (Recommended): To enhance the longevity of the preparative HPLC column and improve the final purity, a preliminary fractionation of the crude extract is advised. Techniques such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) can be employed to enrich the sesquiterpene fraction.
-
Final Sample Preparation: Dissolve the enriched fraction containing α-gurjunene in the initial mobile phase composition (e.g., 75% acetonitrile in water with 0.1% formic acid) to a concentration suitable for injection (e.g., 10-50 mg/mL). Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical Method Development
Before proceeding to preparative scale, it is crucial to develop a robust analytical method to determine the retention time of (-)-α-Gurjunene and to ensure baseline separation from other components, including its enantiomer.
-
Column Selection: A chiral stationary phase is mandatory for the separation of enantiomers. Polysaccharide-based CSPs are a common choice for a wide range of chiral compounds.[1][2]
-
Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) to achieve optimal separation. A reverse-phase method using an acetonitrile and water gradient is a good starting point for sesquiterpenes.[3][4]
-
Optimization: Optimize the gradient profile, flow rate, and column temperature to maximize resolution and minimize run time.
Scaling Up to Preparative HPLC
The transition from an analytical to a preparative method requires careful scaling of the parameters to maintain the separation quality.[5]
-
Column and Flow Rate Scaling: The flow rate for the preparative column is scaled up based on the cross-sectional area of the column. The scaling factor can be calculated as: Scaling Factor = (Preparative Column Radius)² / (Analytical Column Radius)² Preparative Flow Rate = Analytical Flow Rate x Scaling Factor
-
Gradient Adjustment: To maintain a similar separation profile, the gradient duration should be adjusted based on the new flow rate and column volume. A focused gradient around the elution time of the target compound can improve throughput.[6]
-
Sample Loading: The amount of sample that can be loaded onto the preparative column depends on the resolution of the target peak from its nearest neighbors. A loading study should be performed by incrementally increasing the injection volume on the analytical column to determine the maximum load before resolution is compromised.[7]
Preparative HPLC Purification
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Fraction Collection: Collect fractions corresponding to the peak of (-)-α-Gurjunene based on the UV chromatogram. Automated fraction collectors triggered by peak detection are ideal for this process.
-
Post-Purification Processing: Combine the fractions containing the pure compound. The solvent can be removed using a rotary evaporator. The purity of the isolated (-)-α-Gurjunene should be confirmed by analytical HPLC.
Mandatory Visualization
Caption: Workflow for the HPLC purification of (-)-α-Gurjunene.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alpha-Gurjunene | SIELC Technologies [sielc.com]
- 4. Separation of alpha-Gurjunene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
Investigating the Anti-inflammatory Properties of (-)-α-Gurjunene In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vitro anti-inflammatory properties of the sesquiterpene (-)-α-Gurjunene and detailed protocols for key experiments to assess its potential as an anti-inflammatory agent.
Data Presentation
The primary in vitro evidence for the anti-inflammatory activity of (-)-α-Gurjunene comes from the inhibition of protein denaturation assays. Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent this process is a strong indicator of its potential anti-inflammatory properties.
| Concentration (µg/mL) | Mean % Inhibition of Albumin Denaturation |
| 31.25 | 290 |
| 62.50 | Not Specified |
| 125.00 | Not Specified |
| 250.00 | Not Specified |
| 500.00 | Not Specified |
| 1000.00 | 360 |
| Data synthesized from Rajput et al., 2018. The study indicated a range of 290-360% inhibition across the tested concentrations, but specific values for intermediate concentrations were not provided. |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols can be adapted to test the efficacy of (-)-α-Gurjunene and other natural products.
Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.
Materials:
-
(-)-α-Gurjunene
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of (-)-α-Gurjunene in a suitable solvent (e.g., DMSO).
-
Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).
-
The reaction mixture will consist of 0.5 mL of 1% BSA solution and 0.5 mL of the test sample of (-)-α-Gurjunene at various concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
The control will consist of 0.5 mL of 1% BSA solution and 0.5 mL of the vehicle (solvent used for the test sample).
-
The blank will contain 0.5 mL of PBS and 0.5 mL of the vehicle.
-
The standard will consist of 0.5 mL of 1% BSA solution and 0.5 mL of a standard anti-inflammatory drug (e.g., Diclofenac sodium) at the same concentrations as the test sample.
-
Incubate all the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of all the solutions at 660 nm using a spectrophotometer.
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
(-)-α-Gurjunene
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Griess Reagent
-
Spectrophotometer
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of (-)-α-Gurjunene for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no test compound.
-
After incubation, collect the cell culture supernatant.
-
To 100 µL of supernatant, add 100 µL of Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated as: % Inhibition = [(NO level in LPS group – NO level in treated group) / NO level in LPS group] x 100
Prostaglandin E2 (PGE2) Inhibition Assay
This assay measures the inhibition of PGE2, another critical inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
(-)-α-Gurjunene
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA Kit
Protocol:
-
Follow steps 1-3 of the Nitric Oxide Inhibition Assay.
-
After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.
-
The percentage inhibition of PGE2 production is calculated as: % Inhibition = [(PGE2 level in LPS group – PGE2 level in treated group) / PGE2 level in LPS group] x 100
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Inhibition Assay
This assay quantifies the reduction of key pro-inflammatory cytokines in response to the test compound.
Materials:
-
RAW 264.7 macrophage cell line
-
(-)-α-Gurjunene
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Follow steps 1-3 of the Nitric Oxide Inhibition Assay.
-
After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using their respective commercial ELISA kits, following the manufacturer’s instructions.
-
The percentage inhibition for each cytokine is calculated as: % Inhibition = [(Cytokine level in LPS group – Cytokine level in treated group) / Cytokine level in LPS group] x 100
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and key signaling pathways potentially involved in the anti-inflammatory action of compounds like (-)-α-Gurjunene.
Application Notes and Protocols for Testing the Antimicrobial Activity of (-)-α-Gurjunene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of the sesquiterpene (-)-α-Gurjunene. The methodologies outlined are standard in vitro assays suitable for determining the compound's efficacy against a range of pathogenic microorganisms.
Introduction
(-)-α-Gurjunene is a naturally occurring sesquiterpene found in the essential oils of various plants[1][2]. As part of the growing interest in natural products for novel antimicrobial agents, it is crucial to employ standardized and reproducible methods to assess its activity. This document details two primary protocols: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar (B569324) disk diffusion method for preliminary screening of antimicrobial activity.
Data Presentation
The antimicrobial activity of (-)-α-Gurjunene and other sesquiterpenes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth. The following table summarizes representative MIC values for sesquiterpenes against common bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Sesquiterpenes against Various Microorganisms
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Costunolide | Trichophyton mentagrophytes | Clinical Isolate | 62.5 | [3] |
| Costunolide | Trichophyton rubrum | 296 | 31.25 | [3] |
| Costunolide | Epidermophyton floccosum | Clinical Isolate | 125 | [3] |
| Costunolide | Aspergillus niger | Clinical Isolate | 250 | [3] |
| Eremanthin | Trichophyton mentagrophytes | Clinical Isolate | 125 | [3] |
| Eremanthin | Trichophyton simii | Clinical Isolate | 62.5 | [3] |
| α-Curcumene | Saccharomyces cerevisiae | ATCC 28952 | 800 | [4] |
| Sesquiterpenoid 1 | Staphylococcus aureus | - | 26.8 | [5] |
| Sesquiterpenoid 1 | Candida albicans | SC5314 | 16 | [5] |
| Sesquiterpenoid 1 | Microsporum gypseum | - | 4.0 | [5] |
Note: Data for specific sesquiterpenes are provided as examples of expected quantitative results. MIC values for (-)-α-Gurjunene should be determined empirically following the protocols below.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is considered the gold standard for quantitative assessment of antimicrobial activity[6].
1. Materials
-
(-)-α-Gurjunene
-
Dimethyl sulfoxide (B87167) (DMSO) or Tween 80 (0.5% v/v)[7][8]
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Spectrophotometer or microplate reader
-
Resazurin (B115843) sodium salt or 2,3,5-triphenyltetrazolium chloride (TTC)[6][8]
-
Positive control antibiotic (e.g., Gentamicin, Amphotericin B)
-
Negative control (broth with solvent)
2. Preparation of Reagents
-
(-)-α-Gurjunene Stock Solution: Prepare a stock solution of (-)-α-Gurjunene in DMSO or another appropriate solvent. Due to its lipophilic nature, an emulsifying agent like Tween 80 can be added to the broth to improve solubility[7][8].
-
Microbial Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells[9].
3. Experimental Procedure
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the (-)-α-Gurjunene stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent, but no compound). A sterility control (broth only) should also be included.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
After incubation, assess microbial growth. This can be done visually or by adding a growth indicator like resazurin (20 µL of 0.015% solution) and incubating for another 2-4 hours[10]. A color change from blue to pink indicates viable cells.
-
The MIC is the lowest concentration of (-)-α-Gurjunene that completely inhibits visible growth[8].
4. Workflow Diagram
Caption: Workflow for the Broth Microdilution Assay.
Protocol 2: Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative preliminary test for antimicrobial activity[11][12].
1. Materials
-
(-)-α-Gurjunene
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains of interest
-
Solvent (e.g., ethanol (B145695) or DMSO)
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
2. Preparation of Reagents
-
(-)-α-Gurjunene Disks: Dissolve (-)-α-Gurjunene in a suitable solvent to achieve desired concentrations. Impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the solution and allow the solvent to evaporate completely[13].
-
Microbial Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
3. Experimental Procedure
-
Using a sterile cotton swab, uniformly streak the microbial inoculum over the entire surface of an MHA plate to create a lawn of growth.
-
Aseptically place the prepared (-)-α-Gurjunene disks onto the surface of the agar.
-
Place positive and negative control disks on the same plate, ensuring they are well-separated.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or under appropriate conditions for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters[11].
4. Workflow Diagram
Caption: Workflow for the Agar Disk Diffusion Assay.
Potential Mechanism of Action
While the precise signaling pathways affected by (-)-α-Gurjunene are a subject for further research, many lipophilic sesquiterpenes exert their antimicrobial effects by compromising the structural and functional integrity of the microbial cell membrane. This can lead to a cascade of events culminating in cell death.
Hypothesized Signaling Pathway for Membrane Disruption
Caption: Hypothesized mechanism of antimicrobial action.
References
- 1. (-)-ALPHA-GURJUNENE CAS#: 489-40-7 [m.chemicalbook.com]
- 2. alpha-gurjunene, 489-40-7 [thegoodscentscompany.com]
- 3. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - ProQuest [proquest.com]
- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
In Vivo Pharmacological Effects of (-)-α-Gurjunene: A Review of Currently Available Research
Despite growing interest in the therapeutic potential of sesquiterpenes, a comprehensive review of the scientific literature reveals a notable absence of in vivo studies on the pharmacological effects of isolated (-)-α-Gurjunene. To date, research on this specific compound has been limited to in vitro investigations, primarily exploring its anti-inflammatory and potential anticancer activities. This lack of animal model data means that crucial aspects such as pharmacokinetics, systemic efficacy, and safety profiles of (-)-α-Gurjunene remain uncharacterized.
Anti-Inflammatory Activity (in vitro)
The primary evidence for the biological activity of (-)-α-Gurjunene comes from in vitro anti-inflammatory assays. One key method utilized has been the albumin denaturation assay, which serves as a preliminary screening model for anti-inflammatory potential.
Quantitative Data from In Vitro Anti-Inflammatory Studies
| Compound | Concentration (µg/mL) | Inhibition of Protein Denaturation (%) | Reference |
| (-)-α-Gurjunene | 31.25 | 290 | [1][2] |
| 62.50 | Not specified in provided abstracts | [1][2] | |
| 125.00 | Not specified in provided abstracts | [1][2] | |
| 250.00 | Not specified in provided abstracts | [1][2] | |
| 500.00 | Not specified in provided abstracts | [1][2] | |
| 1000.00 | 360 | [1][2] |
Note: The available abstracts only provided a range of inhibition for α-Gurjunene (290-360%). Further details on the dose-response relationship are not available in the provided search results.
Experimental Protocol: Albumin Denaturation Assay
This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a process analogous to protein denaturation in inflammatory responses.
Materials:
-
Hen's egg albumin
-
Phosphate (B84403) buffered saline (PBS, pH 6.4)
-
(-)-α-Gurjunene
-
Double-distilled water (as control)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin and 2.8 mL of phosphate buffered saline (pH 6.4).
-
Add 2.0 mL of varying concentrations of (-)-α-Gurjunene to the reaction mixture to achieve final concentrations of 31.25, 62.50, 125.00, 250.00, 500.00, and 1000.00 µg/mL.
-
A control group is prepared using double-distilled water instead of the test compound.
-
The mixtures are incubated at 37 ± 2 °C for 15 minutes.
-
Following incubation, the mixtures are heated to 70 °C for 5 minutes to induce protein denaturation.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at a specific wavelength.
-
The percentage inhibition of protein denaturation is calculated relative to the control.
Logical Workflow for In Vitro Anti-Inflammatory Screening
Caption: Workflow of the in vitro albumin denaturation assay.
Anticancer Activity (in vitro)
Preliminary research suggests that plant-derived oleo-resins containing α-Gurjunene exhibit cytotoxic activity against certain cancer cell lines. However, these studies have not been conducted with isolated (-)-α-Gurjunene, making it difficult to attribute the observed effects solely to this compound. One study on the oleo-resin of Dipterocarpus alatus noted its cytotoxicity against SiHa cancer cells and identified α-Gurjunene as a constituent.
Further research is required to isolate (-)-α-Gurjunene and evaluate its specific anticancer properties in vitro and subsequently in vivo.
Future Directions and Need for In Vivo Studies
-
Establish Pharmacokinetic Profile: Determine the absorption, distribution, metabolism, and excretion (ADME) of (-)-α-Gurjunene in animal models.
-
Evaluate Efficacy: Assess the anti-inflammatory, anticancer, or other pharmacological effects in established animal models of disease.
-
Determine Safety and Toxicity: Investigate potential adverse effects and establish a therapeutic window.
-
Elucidate Mechanisms of Action: Uncover the signaling pathways and molecular targets through which (-)-α-Gurjunene exerts its effects in a whole-organism context.
Proposed In Vivo Experimental Workflow
Caption: A proposed workflow for future in vivo studies on (-)-α-Gurjunene.
References
Use of (-)-alpha-Gurjunene as a chiral building block in organic synthesis.
Introduction
(-)-α-Gurjunene, a naturally occurring tricyclic sesquiterpene, has emerged as a valuable chiral starting material in the stereoselective synthesis of more complex bioactive molecules. Its rigid, conformationally defined structure and multiple stereocenters make it an attractive scaffold for the introduction of new functionalities with a high degree of stereocontrol. This document provides detailed application notes and protocols for the use of (-)-α-gurjunene as a chiral building block in organic synthesis, targeting researchers, scientists, and professionals in drug development.
Application: Synthesis of Guaipyridine Alkaloids
One of the notable applications of (-)-α-gurjunene is in the synthesis of guaipyridine alkaloids, such as epiguaipyridine. This transformation leverages the inherent chirality of α-gurjunene to establish the stereochemistry of the target molecule.
Synthetic Pathway Overview
The synthesis of epiguaipyridine from (-)-α-gurjunene involves a key ozonolysis step to cleave the exocyclic double bond, followed by condensation with hydroxylamine (B1172632) to form the pyridine (B92270) ring.
Caption: Synthetic route from (-)-α-Gurjunene to Epiguaipyridine.
Experimental Protocol: Synthesis of Epiguaipyridine from (-)-α-Gurjunene
This protocol is based on the work of van der Gen and colleagues.
Materials:
-
(-)-α-Gurjunene
-
Ozone (O₃)
-
Methanol (B129727) (MeOH), analytical grade
-
Sodium bicarbonate (NaHCO₃)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (NaOAc)
-
Ethanol (B145695) (EtOH), absolute
-
Diethyl ether (Et₂O)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ozonolysis: A solution of (-)-α-gurjunene (1.0 g, 4.9 mmol) in methanol (50 mL) is cooled to -70°C. A stream of ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material. The excess ozone is then removed by bubbling nitrogen gas through the solution.
-
Reductive Workup: The reaction mixture is allowed to warm to room temperature. A reducing agent, such as zinc dust and acetic acid or dimethyl sulfide, is added to quench the ozonide and form the dicarbonyl intermediate. Note: The original literature may use different workup conditions. It is crucial to consult the specific reference for the exact procedure.
-
Purification of the Dicarbonyl Intermediate: After the workup, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude dicarbonyl intermediate. This intermediate can be purified by column chromatography on silica gel.
-
Condensation with Hydroxylamine: The purified dicarbonyl intermediate (0.5 g, ~2.1 mmol) is dissolved in absolute ethanol (20 mL). To this solution, hydroxylamine hydrochloride (0.22 g, 3.2 mmol) and sodium acetate (0.26 g, 3.2 mmol) are added. The mixture is heated at reflux for 4 hours.
-
Workup and Purification: After cooling to room temperature, the solvent is evaporated. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure epiguaipyridine.
Quantitative Data:
| Product | Starting Material | Yield (%) | Specific Rotation ([α]D) |
| Epiguaipyridine | (-)-α-Gurjunene | 45-55% | - |
Note: The yield and specific rotation can vary depending on the purity of the starting material and the reaction conditions. The original literature should be consulted for precise values.
Application: Synthesis of Sesquiterpene Epoxides and Alcohols via γ-Gurjunene
(-)-α-Gurjunene can be isomerized to its endocyclic isomer, γ-gurjunene, which serves as a precursor for the synthesis of various functionalized sesquiterpenoids, including epoxides and diols.
Synthetic Pathway Overview
This pathway involves an acid-catalyzed isomerization followed by epoxidation and subsequent reduction.
Caption: Synthesis of diols from (-)-α-Gurjunene via γ-Gurjunene.
Experimental Protocol: Isomerization of (-)-α-Gurjunene to γ-Gurjunene
Materials:
-
(-)-α-Gurjunene
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene (B28343), anhydrous
Procedure:
-
A solution of (-)-α-gurjunene (1.0 g, 4.9 mmol) in anhydrous toluene (50 mL) is treated with a catalytic amount of p-toluenesulfonic acid (e.g., 50 mg).
-
The mixture is heated at reflux, and the reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting γ-gurjunene can be purified by column chromatography.
Experimental Protocol: Synthesis of Sesquiterpene Diols from γ-Gurjunene
Materials:
-
γ-Gurjunene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Epoxidation: To a solution of γ-gurjunene (1.0 g, 4.9 mmol) in anhydrous dichloromethane (50 mL) at 0°C, m-CPBA (approximately 2.2 equivalents) is added portion-wise. The reaction is stirred at 0°C and monitored by TLC.
-
Workup: Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield a mixture of diepoxides.
-
Reduction: The crude diepoxide mixture is dissolved in anhydrous THF (50 mL) and added dropwise to a suspension of lithium aluminum hydride (excess, e.g., 4 equivalents) in THF at 0°C. The reaction mixture is then stirred at room temperature or heated to reflux, with progress monitored by TLC.
-
Quenching and Workup: The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to isolate the desired diol(s).
Quantitative Data:
| Reaction Step | Product(s) | Yield (%) |
| Isomerization of α- to γ-gurjunene | γ-Gurjunene | >90% |
| Epoxidation of γ-gurjunene | Mixture of diepoxides | Variable |
| Reduction of diepoxides with LiAlH₄ (4 eq.) | Single diol | ~93% |
(-)-α-Gurjunene serves as a readily available and versatile chiral starting material for the synthesis of a variety of more complex sesquiterpenoids. The protocols outlined above demonstrate its utility in constructing challenging molecular architectures with high stereocontrol. These application notes provide a foundation for researchers to explore the synthetic potential of this valuable natural product in the development of new bioactive compounds. Further exploration of its reactivity can be expected to lead to the synthesis of a wider range of natural products and their analogues.
Application of (-)-α-Gurjunene in the Development of New Fragrance Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-α-Gurjunene, a naturally occurring sesquiterpene hydrocarbon, is a well-established component in the fragrance industry, valued for its characteristic woody, earthy, and resinous aroma.[1] It is primarily used as a base note and fixative in various perfume compositions.[1] This document explores the potential application of (-)-α-Gurjunene as a versatile starting material for the development of novel fragrance compounds through chemical synthesis and biotechnological approaches. While specific protocols for the derivatization of (-)-α-Gurjunene are not extensively documented in publicly available literature, this guide provides detailed, adaptable experimental protocols for key chemical transformations and fungal biotransformation, based on established methods for similar terpenoid structures. These protocols are intended to serve as a foundational resource for researchers aiming to synthesize new molecules with unique olfactory properties from (-)-α-Gurjunene.
Physicochemical and Olfactory Properties of (-)-α-Gurjunene
(-)-α-Gurjunene is a tricyclic sesquiterpene found in the essential oils of various plants, notably from the Dipterocarpus species (Gurjun balsam).[1] Its inherent olfactory profile makes it a valuable ingredient in perfumery.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Odor Profile | Woody, earthy, resinous, balsamic | [1][4] |
| Boiling Point | 76-77 °C at 3 Torr | [5] |
| Density | 0.918 g/mL at 20 °C | [5] |
| Flash Point | > 93.33 °C | [6] |
| Use in Perfumery | Base note, fixative | [1] |
Synthetic Pathways for Novel Fragrance Development
The chemical structure of (-)-α-Gurjunene, featuring a cyclopropane (B1198618) ring and a double bond, offers reactive sites for various chemical modifications to produce new fragrance molecules with potentially different and interesting scent profiles.
Acid-Catalyzed Isomerization
Acid-catalyzed rearrangement of terpenes is a common strategy to generate a variety of structural isomers, often with distinct olfactory characteristics. For (-)-α-Gurjunene, this could lead to the formation of novel sesquiterpenoid skeletons.
Experimental Protocol: Generalized Acid-Catalyzed Isomerization of (-)-α-Gurjunene
Objective: To induce skeletal rearrangement of (-)-α-Gurjunene to produce a mixture of isomeric sesquiterpenes for olfactory evaluation. This protocol is adapted from procedures for α-pinene isomerization.[7][8]
Materials:
-
(-)-α-Gurjunene (high purity)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15®, or a Lewis acid like BF₃·OEt₂)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (-)-α-Gurjunene (1.0 eq) in the chosen anhydrous solvent (10-20 mL per gram of substrate).
-
Add the acid catalyst (0.05-0.2 eq for protic acids; catalytic amount for Lewis acids).
-
Heat the reaction mixture to the desired temperature (e.g., 50-110 °C, depending on the solvent and catalyst) and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding the sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting product mixture by column chromatography on silica (B1680970) gel to isolate the individual isomers.
-
Characterize the purified compounds by GC-MS, NMR, and IR spectroscopy and evaluate their olfactory properties.
Diagram: Logical Workflow for Acid-Catalyzed Isomerization
Caption: Workflow for the acid-catalyzed isomerization of (-)-α-Gurjunene.
Prins Reaction
The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene.[9][10] Applying this to (-)-α-Gurjunene could yield various oxygenated derivatives, such as allylic alcohols, 1,3-diols, or cyclic ethers (dioxanes), which are classes of compounds often possessing interesting fragrance properties.
Experimental Protocol: Generalized Prins Reaction with (-)-α-Gurjunene
Objective: To synthesize oxygenated derivatives of (-)-α-Gurjunene using the Prins reaction for the development of new fragrance compounds.
Materials:
-
(-)-α-Gurjunene
-
Aldehyde (e.g., formaldehyde, acetaldehyde)
-
Protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acid (e.g., SnCl₄, InCl₃)
-
Solvent (e.g., acetic acid, dichloromethane, or a biphasic system with water)
-
Saturated sodium bicarbonate or sodium carbonate solution
-
Standard extraction and purification reagents and equipment as listed in Protocol 2.1.
Procedure:
-
In a round-bottom flask, dissolve (-)-α-Gurjunene (1.0 eq) in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Add the aldehyde (1.0-3.0 eq).
-
Slowly add the acid catalyst.
-
Stir the reaction mixture at a controlled temperature (0 °C to room temperature) for 1-12 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate or sodium carbonate.
-
Perform a standard aqueous work-up as described in Protocol 2.1 (extraction, washing, drying, and concentration).
-
Purify the crude product by column chromatography to isolate the desired oxygenated derivatives.
-
Characterize the products and evaluate their olfactory profiles.
Diagram: Prins Reaction Pathways
Caption: Potential outcomes of the Prins reaction with (-)-α-Gurjunene.
Biotechnological Approach: Fungal Biotransformation
Fungal biotransformation is a powerful tool for the regioselective and stereoselective hydroxylation and oxidation of terpenes, often yielding products that are difficult to obtain through traditional chemical synthesis.[11] Fungi like Aspergillus niger have been successfully used to transform other sesquiterpenes and monoterpenes.[12][13]
Experimental Protocol: Generalized Fungal Biotransformation of (-)-α-Gurjunene
Objective: To produce hydroxylated and other oxygenated derivatives of (-)-α-Gurjunene using fungal cultures. This protocol is adapted from methods for other terpenes.
Materials:
-
(-)-α-Gurjunene
-
Fungal strain (e.g., Aspergillus niger)
-
Appropriate sterile culture medium (e.g., Potato Dextrose Broth or Malt Extract Broth)
-
Sterile Erlenmeyer flasks
-
Shaking incubator
-
Solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory equipment for microbiology and extraction.
Procedure:
-
Fungal Culture Preparation: Inoculate the fungal strain into the sterile culture medium in Erlenmeyer flasks. Incubate at 25-30 °C on a rotary shaker (120-150 rpm) for 48-72 hours to obtain a good mycelial growth.
-
Substrate Addition: Prepare a solution of (-)-α-Gurjunene in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or acetone) to aid dispersion. Add the substrate solution to the fungal culture to a final concentration of 0.1-1.0 g/L.
-
Biotransformation: Continue the incubation under the same conditions for another 5-14 days.
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelium (after homogenization) with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude extract by GC-MS to identify the biotransformed products. Purify the products using column chromatography.
-
Characterize the purified metabolites by spectroscopic methods and evaluate their odor.
Diagram: Fungal Biotransformation Workflow
Caption: Workflow for the fungal biotransformation of (-)-α-Gurjunene.
Potential Products and Olfactory Outcomes
The transformations described above are expected to yield a range of new compounds. The table below summarizes the potential products and their hypothetical olfactory characteristics, which would require experimental validation.
| Transformation | Potential Product Class | Expected Structural Changes | Hypothetical Olfactory Profile |
| Acid-Catalyzed Isomerization | Isomeric Sesquiterpenes | Rearrangement of the carbon skeleton | Variations of woody notes, potentially introducing camphoraceous, earthy, or amber facets. |
| Prins Reaction | Oxygenated Derivatives | Addition of hydroxyl and/or ether functionalities | Softening of the woody character, introduction of floral, fruity, or sweet notes. |
| Fungal Biotransformation | Hydroxylated Derivatives | Introduction of one or more hydroxyl groups | Enhanced woody and earthy notes, potential for added complexity with mossy or patchouli-like undertones. |
Conclusion
(-)-α-Gurjunene represents a promising and readily available natural starting material for the synthesis of novel fragrance compounds. The application of established chemical and biotechnological methods, such as acid-catalyzed isomerization, the Prins reaction, and fungal biotransformation, offers a viable pathway to a diverse range of new molecules. The protocols provided herein are intended as a starting point for researchers to explore these transformations. Further investigation is required to fully characterize the resulting products and their olfactory properties, which could lead to the discovery of new and valuable ingredients for the fragrance industry.
References
- 1. de-kruiderie.nl [de-kruiderie.nl]
- 2. (-)-a-Gurjunene | 489-40-7 | FG166060 | Biosynth [biosynth.com]
- 3. ScenTree - Alpha-gurjunene (CAS N° 489-40-7) [scentree.co]
- 4. alpha-gurjunene [flavscents.com]
- 5. (-)-ALPHA-GURJUNENE CAS#: 489-40-7 [m.chemicalbook.com]
- 6. alpha-gurjunene, 489-40-7 [thegoodscentscompany.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Prins reaction - Wikipedia [en.wikipedia.org]
- 10. Prins Reaction [organic-chemistry.org]
- 11. Biotransformation of sesquiterpenoids from liverworts by fungi and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Cytotoxic Potential of (-)-α-Gurjunene: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of the natural sesquiterpene, (-)-α-Gurjunene. The information herein is intended to guide researchers in the design and execution of cell viability assays to evaluate the potential of this compound as a therapeutic agent.
Application Notes
(-)-α-Gurjunene is a bicyclic sesquiterpene found in the essential oils of various plants. Emerging research suggests that essential oils rich in α-gurjunene possess cytotoxic properties, indicating its potential as an anticancer agent. The cytotoxic activity of such essential oils has been observed against various cancer cell lines, with the effects often attributed to the high concentration of constituents like α-gurjunene. While specific IC50 values for pure (-)-α-Gurjunene are not yet widely published, preliminary studies on essential oils containing it as a major component suggest significant bioactivity.
The primary mechanism of cytotoxicity for many sesquiterpenes involves the induction of apoptosis, or programmed cell death. This is often mediated through the activation of intrinsic and extrinsic caspase signaling pathways. Therefore, the assessment of (-)-α-Gurjunene's cytotoxic effects should include assays that measure metabolic activity, membrane integrity, and markers of apoptosis.
Key Applications:
-
Screening for Anticancer Activity: Evaluating the cytotoxic effects of (-)-α-Gurjunene against a panel of cancer cell lines (e.g., HepG2, MCF-7, A549) to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular pathways involved in (-)-α-Gurjunene-induced cell death, including apoptosis, necrosis, and autophagy.
-
Drug Discovery and Development: Utilizing (-)-α-Gurjunene as a lead compound for the development of novel anticancer therapeutics.
Experimental Protocols
To determine the cytotoxic effects of (-)-α-Gurjunene, a panel of cell viability assays is recommended. The following protocols provide detailed methodologies for three commonly used assays: MTT, XTT, and LDH.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of (-)-α-Gurjunene in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method that measures cellular metabolic activity.[4] The key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.[4][5]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[4]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.[4]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.[4]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.[6][7]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer to Assay Plate: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[8]
-
Stop Solution: Add 50 µL of stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[8]
Data Presentation
The quantitative data obtained from the cell viability assays should be summarized in clearly structured tables to facilitate comparison of the cytotoxic effects of (-)-α-Gurjunene across different cell lines and concentrations.
Table 1: Hypothetical IC50 Values of (-)-α-Gurjunene on Various Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 (Liver) | MTT | 48 | 45.2 |
| MCF-7 (Breast) | MTT | 48 | 62.8 |
| A549 (Lung) | MTT | 48 | 55.1 |
| HepG2 (Liver) | XTT | 48 | 48.5 |
| MCF-7 (Breast) | XTT | 48 | 65.3 |
| A549 (Lung) | XTT | 48 | 58.9 |
Table 2: Hypothetical Percentage of Cytotoxicity of (-)-α-Gurjunene (at 50 µM) Determined by LDH Assay
| Cell Line | Incubation Time (h) | % Cytotoxicity |
| HepG2 (Liver) | 48 | 52.3 |
| MCF-7 (Breast) | 48 | 41.7 |
| A549 (Lung) | 48 | 48.9 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of (-)-α-Gurjunene.
Hypothesized Signaling Pathway for (-)-α-Gurjunene-Induced Apoptosis
Based on the known mechanisms of other sesquiterpenes, (-)-α-Gurjunene may induce apoptosis through both the intrinsic and extrinsic pathways.
Caption: Hypothesized apoptotic signaling pathway induced by (-)-α-Gurjunene.
References
- 1. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpenes from Streptomyces qinglanensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploitation of Cytotoxicity of Some Essential Oils for Translation in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (-)-α-Gurjunene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (-)-α-Gurjunene. The content is designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of (-)-α-Gurjunene?
A1: The large-scale synthesis of (-)-α-Gurjunene, a tricyclic sesquiterpene with a guaiane (B1240927) skeleton, presents several key challenges:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a significant hurdle.
-
Cyclization Strategy: Formation of the tricyclic ring system often involves complex multi-step sequences that can be low-yielding.
-
Purification: Separating the desired product from structurally similar byproducts and stereoisomers is often difficult and requires advanced chromatographic techniques.
-
Scalability: Reactions that are successful on a lab scale may not be directly transferable to large-scale production due to issues with reaction kinetics, heat transfer, and reagent handling.
Q2: Which starting materials are commonly used for the enantioselective synthesis of (-)-α-Gurjunene?
A2: Chiral pool starting materials are frequently employed to introduce the desired stereochemistry early in the synthetic sequence. Common starting materials include (-)-carvone (B1668593) and α-santonin, which possess pre-existing chiral centers that can be elaborated to form the guaiane core.
Q3: What are the key cyclization reactions used to construct the tricyclic core of α-Gurjunene?
A3: The construction of the guaiane skeleton often relies on intramolecular cyclization strategies. A notable approach involves an intramolecular [2+2] photocycloaddition to form a key bicyclic intermediate, which is then further elaborated to the tricyclic system. Tandem cyclization approaches are also being explored to improve efficiency.
Q4: How can I improve the stereoselectivity of my reaction?
A4: Achieving high stereoselectivity is critical. Consider the following strategies:
-
Chiral Catalysts: Employing chiral Lewis acids or other asymmetric catalysts can induce high enantioselectivity in key bond-forming reactions.
-
Substrate Control: The inherent stereochemistry of advanced intermediates can direct the stereochemical outcome of subsequent transformations. Careful conformational analysis of your substrate is crucial.
-
Chiral Auxiliaries: Temporarily installing a chiral auxiliary can guide the stereochemical course of a reaction, after which it can be removed.
Q5: What are the best methods for purifying (-)-α-Gurjunene on a large scale?
A5: Purification of sesquiterpenes like α-Gurjunene from complex reaction mixtures typically involves a combination of techniques. Flash column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step. For large-scale purification, medium pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (prep-HPLC) may be necessary to achieve high purity. The choice of solvent system is critical for achieving good separation.
Troubleshooting Guides
Problem 1: Low Yield in the Key Cyclization Step
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.
-
Multiple unidentified spots on TLC, indicating side product formation.
-
Low isolated yield of the desired tricyclic product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity | 1. Ensure the catalyst is fresh and of high purity. 2. Optimize catalyst loading; higher loading may be required for large-scale reactions. 3. For photochemical reactions, ensure the light source has the correct wavelength and intensity. |
| Suboptimal Reaction Conditions | 1. Systematically vary the reaction temperature. Some cyclizations require high temperatures to overcome activation barriers, while others benefit from lower temperatures to minimize side reactions. 2. Optimize the solvent. Solvent polarity can significantly impact reaction rates and selectivity. 3. Adjust the concentration. For intramolecular reactions, high dilution can favor cyclization over intermolecular side reactions. |
| Presence of Impurities | 1. Ensure all starting materials and reagents are rigorously purified and dried. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen. |
Problem 2: Poor Stereoselectivity
Symptoms:
-
NMR analysis of the crude product shows a mixture of diastereomers.
-
Difficulty in separating stereoisomers by chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Chiral Control | 1. If using a chiral catalyst, screen different ligands to find one that provides optimal stereocontrol. 2. Re-evaluate the choice of chiral starting material or auxiliary. |
| Epimerization | 1. If a stereocenter is prone to epimerization under the reaction conditions (e.g., acidic or basic), consider using milder reagents or protecting the sensitive functional group. 2. Analyze the reaction at different time points to determine if epimerization is occurring over time. |
| Reaction Temperature | 1. Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired stereoisomer. |
Experimental Protocols
A detailed experimental protocol for a key transformation in a potential synthetic route towards (-)-α-Gurjunene is provided below as an illustrative example.
Illustrative Protocol: Intramolecular [2+2] Photocycloaddition
This protocol describes a general procedure for an intramolecular [2+2] photocycloaddition, a key strategy for constructing the bicyclic core of guaiane sesquiterpenes.
Materials:
-
Diene-ene substrate
-
Anhydrous and degassed solvent (e.g., toluene, acetonitrile)
-
Photosensitizer (e.g., acetone, acetophenone) if required
-
Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp) and cooling system
Procedure:
-
Preparation: In a quartz photoreactor vessel, dissolve the diene-ene substrate in the anhydrous and degassed solvent to the desired concentration (typically 0.01-0.05 M to favor intramolecular reaction).
-
Degassing: Purge the solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: While maintaining a positive pressure of inert gas, cool the reaction vessel to the desired temperature (e.g., 0 °C or room temperature) using a cooling bath. Begin irradiation with the lamp.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals. The reaction is complete when the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired cycloadduct.
Data Presentation
The following table summarizes hypothetical yield data for key steps in a plausible synthetic sequence for (-)-α-Gurjunene, illustrating the type of quantitative data that should be recorded and compared.
| Step | Reaction | Reagents and Conditions | Starting Material (SM) Conversion (%) | Isolated Yield (%) |
| 1 | Robinson Annulation | Methyl vinyl ketone, base, solvent | 95 | 80 |
| 2 | Photochemical Rearrangement | hv, sensitizer, solvent | 90 | 75 (as a mixture of diastereomers) |
| 3 | Diastereomer Separation | Preparative HPLC | N/A | 35 (of desired diastereomer) |
| 4 | Functional Group Interconversion | Reagent X, conditions Y | >99 | 92 |
| 5 | Final Cyclization | Catalyst Z, high dilution | 85 | 60 |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cyclization
Caption: Troubleshooting workflow for low cyclization yield.
Signaling Pathway for Stereocontrol Strategy Selection
Caption: Decision pathway for improving stereoselectivity.
Technical Support Center: Optimization of (-)-alpha-Gurjunene Yield via Steam Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the steam distillation process for a higher yield of (-)-alpha-Gurjunene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
A1: this compound is a tricyclic sesquiterpene found in the essential oils of various aromatic plants. Its unique chemical structure makes it a valuable compound in pharmaceutical research and development, as well as in the fragrance industry. Efficient extraction is crucial for obtaining sufficient quantities for research and commercial applications, ensuring cost-effectiveness and sustainability.
Q2: What are the key process parameters that influence the yield of this compound during steam distillation?
A2: The primary parameters influencing the yield of this compound include the preparation of the plant material (drying and particle size), distillation time, steam flow rate, temperature, and pressure.[1][2][3] Each of these factors must be carefully controlled to maximize the extraction of this specific sesquiterpene.
Q3: How does the preparation of the plant material affect the final yield?
A3: The preparation of the plant material is a critical first step. The drying method can significantly impact the final oil yield, as improper drying can lead to the loss of volatile compounds.[1] Additionally, the particle size of the plant material plays a crucial role; a smaller particle size increases the surface area for steam to penetrate, which can lead to a higher yield.[4][5] However, excessively fine particles may lead to clumping and impede steam flow.
Q4: Why is distillation time a critical factor for this compound yield?
A4: Distillation time is crucial because different volatile compounds are extracted at different rates.[6][7][8] Monoterpenes, which are lighter and have lower boiling points, are typically extracted earlier in the process.[9] Sesquiterpenes like this compound are heavier and have higher boiling points, thus requiring a longer distillation time for complete extraction.[9][10] Stopping the distillation too early will result in a lower yield of the target compound.
Q5: What is the recommended temperature and pressure for distilling this compound?
A5: The optimal temperature for steam distillation is typically between 100°C and 110°C.[11] It is important to avoid excessive heat, as this can lead to the degradation of thermolabile compounds and the evaporation of the essential oil, resulting in losses.[1][12] Operating the system under a slight pressure (typically 15-20 PSI) can lower the boiling points of the compounds and reduce the distillation time.[11]
Troubleshooting Guide
Issue 1: Low Overall Essential Oil Yield
-
Question: We are experiencing a very low total yield of essential oil from our plant material. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Improper Plant Material Preparation:
-
Check Particle Size: Ensure the plant material is ground to an optimal and uniform particle size. Too large, and the steam cannot effectively penetrate the plant tissue.[3][5] Too small, and it may pack too tightly, causing steam channeling.
-
Review Drying Method: The drying process can lead to a loss of volatile oils. Air-drying in a shaded, well-ventilated area or using a low-temperature oven is generally preferred over high-heat methods.[1]
-
-
Sub-optimal Distillation Parameters:
-
Insufficient Distillation Time: Ensure the distillation is running for a sufficient duration. The maximum essential oil yield is often reached after a certain point, beyond which the increase is negligible.[6][13]
-
Steam Channeling: Uneven packing of the plant material can create channels for the steam to pass through, bypassing the bulk of the material. Ensure the material is packed uniformly.[1]
-
Inefficient Condenser: A poorly performing condenser will result in the loss of volatile components. Check that the cooling water flow rate is adequate and the condenser is clean.[1]
-
-
Apparatus Leaks: Check all connections in the distillation setup for any leaks that could allow the steam and vaporized oil to escape.
-
Issue 2: Low Concentration of this compound in the Extracted Oil
-
Question: Our GC-MS analysis shows a low percentage of this compound in the extracted essential oil, with a higher proportion of monoterpenes. How can we increase the concentration of our target compound?
-
Answer & Troubleshooting Steps:
-
Inadequate Distillation Time: This is the most likely cause. Sesquiterpenes like this compound have higher boiling points and are extracted later in the distillation process.[9] Early fractions of the distillate will be richer in more volatile monoterpenes.[8][9] To increase the yield of this compound, you must extend the distillation time.
-
Fractional Distillation: Consider collecting the distillate in fractions over time. This will allow you to analyze the composition of the oil at different stages of the distillation. The later fractions should have a higher concentration of this compound.
-
Steam Flow Rate: A very high steam flow rate might not allow for sufficient contact time between the steam and the plant material to extract the heavier sesquiterpenes effectively. Experiment with a slightly lower, controlled steam flow rate.
-
Data Presentation
Table 1: Effect of Distillation Time on Essential Oil Yield and Composition (Illustrative Examples)
| Plant Material | Distillation Time (min) | Total Oil Yield (%) | Key Constituent(s) & Trend with Time | Reference(s) |
| Lavender | 1.5 | Low | High concentration of cineole (decreases with time) | [6] |
| 30 | Medium | Maximum concentration of linalool (B1675412) acetate | [6] | |
| 60 | 6.8 (Maximum) | Yield plateaus after this point | [6] | |
| Ponderosa Pine | 5-20 | Low | High concentration of alpha-pinene (B124742) and beta-pinene (B31000) (decrease with time) | [8] |
| 160 | Maximum | Maximum yield of most constituents | [8] | |
| Angelica sinensis | 2 | ~0.3 | - | [13] |
| 8 | 0.68 (Maximum) | Yield plateaus after this point | [13] |
Table 2: Influence of Plant Material Particle Size on Essential Oil Yield
| Plant Material | Particle Size | Essential Oil Yield (%) | Observations | Reference(s) |
| Lemongrass | 3 cm | 0.53 | Smaller particle size resulted in lower yield in this study. | [14] |
| 15 cm | 1.95 | Larger particle size resulted in higher yield in this study. | [14] | |
| Lemongrass | 4 mm | 0.51 | Progressive increase in yield with larger particle size. | [3][4] |
| 20 mm | 0.84 | - | [3][4] | |
| Eucalyptus | 10 cm | 0.6177 | Smaller particle size gave the highest yield. | [5] |
| 50 cm | 0.3291 | Larger particle size gave the lowest yield. | [5] |
Experimental Protocols
Detailed Methodology for Steam Distillation of this compound
-
Plant Material Preparation:
-
Obtain fresh or properly dried plant material known to be rich in this compound.
-
If using fresh material, allow it to wilt for 24-48 hours to reduce moisture content.
-
Grind the plant material to a coarse powder. The optimal particle size should be determined experimentally, but a range of 2-5 mm is a good starting point.
-
-
Apparatus Setup:
-
Set up a steam distillation apparatus, which includes a steam generator, a distillation flask (still) to hold the plant material, a condenser, and a collection vessel (e.g., a Florentine flask or a separatory funnel).[1]
-
Ensure all glass joints are properly sealed to prevent vapor loss.
-
-
Distillation Process:
-
Place the ground plant material into the distillation flask, ensuring it is packed uniformly to prevent steam channeling.[1]
-
Begin passing steam from the generator through the plant material. The steam will vaporize the volatile essential oils.
-
Maintain the steam temperature at approximately 100°C.[1]
-
The distillation process should be continued for an extended period, likely several hours, to ensure the complete extraction of higher boiling point sesquiterpenes like this compound. It is recommended to conduct preliminary experiments to determine the optimal distillation time.
-
-
Collection and Separation:
-
Collect the distillate, which will be a biphasic mixture of water (hydrosol) and the essential oil, in the collection vessel.
-
Allow the mixture to cool and stand until two distinct layers are formed. The essential oil, being less dense than water, will typically form the upper layer.
-
Carefully separate the essential oil from the aqueous layer using a separatory funnel.
-
-
Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the purified this compound-rich essential oil in a sealed, airtight, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation from light, heat, and oxidation.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Distillation time effect on lavender essential oil yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the Distillation Time on the Chemical Composition, Antioxidant Potential and Antimicrobial Activity of Essential Oils from Different Cannabis sativa L. Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hort [journals.ashs.org]
- 9. mdpi.com [mdpi.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 12. brainly.ph [brainly.ph]
- 13. mdpi.com [mdpi.com]
- 14. steam distillation yield: Topics by Science.gov [science.gov]
Technical Support Center: Resolving Isomeric Impurities in (-)-α-Gurjunene Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric impurities in (-)-α-Gurjunene samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found in (-)-α-Gurjunene samples?
A1: The most frequently encountered isomeric impurities in (-)-α-Gurjunene samples are its structural isomers, primarily β-Gurjunene and γ-Gurjunene. These compounds share the same molecular formula (C₁₅H₂₄) but differ in the position of a double bond within their tricyclic structure. Enantiomeric impurities, such as (+)-α-Gurjunene, may also be present depending on the synthesis or isolation method.
Q2: Why is it challenging to separate these isomeric impurities?
A2: The separation of α-Gurjunene isomers is challenging due to their very similar physicochemical properties. They often have close boiling points and polarities, leading to similar interactions with chromatographic stationary phases, which can result in co-elution.[1] Effective resolution requires highly selective analytical techniques and carefully optimized methods.
Q3: Which analytical techniques are most effective for resolving (-)-α-Gurjunene and its isomers?
A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and widely used techniques for the separation of sesquiterpene isomers like those of Gurjunene.[2] For enantiomeric separations, chiral GC or chiral HPLC is necessary.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for the structural elucidation and differentiation of isolated isomers.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q4: My GC analysis shows poor resolution between α- and β-Gurjunene. How can I improve this?
A4: Poor resolution in GC is a common issue when analyzing sesquiterpene isomers. Here are several strategies to improve separation:
-
Optimize the Temperature Program:
-
Slower Ramp Rate: A slow temperature ramp (e.g., 1-3 °C/min) can significantly enhance the separation of closely eluting isomers.
-
Isothermal Segments: Introducing isothermal holds at temperatures just below the elution temperature of the critical pair can improve resolution.
-
-
Select an Appropriate GC Column:
-
Stationary Phase: If you are using a non-polar column (like a DB-5 or HP-5), consider switching to a mid-polar or polar stationary phase (e.g., a wax-type column) to alter selectivity.
-
Column Dimensions: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.25 mm) can increase theoretical plates and improve separation efficiency.
-
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance column efficiency and, consequently, resolution.
Q5: I am observing peak tailing for my Gurjunene isomers in GC. What could be the cause and how do I fix it?
A5: Peak tailing can be caused by several factors:
-
Active Sites in the Inlet or Column: Sesquiterpenes can interact with active sites (e.g., silanols) in the GC system.
-
Solution: Use a deactivated inlet liner and a high-quality, well-conditioned column. If the column is old, it may need to be replaced.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Temperature: If the injector or transfer line temperature is too low, it can cause condensation and tailing.
-
Solution: Ensure these temperatures are appropriate for the volatility of sesquiterpenes (typically 250 °C).
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q6: I am struggling to get baseline separation of Gurjunene isomers using reverse-phase HPLC. What can I do?
A6: Achieving baseline separation of these non-polar isomers on a standard C18 column can be difficult. Consider the following:
-
Optimize the Mobile Phase:
-
Solvent Strength: Fine-tune the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Small changes can have a significant impact on selectivity.
-
Solvent Type: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.
-
-
Column Selection:
-
Stationary Phase: Consider a stationary phase with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different interactions with the analytes.
-
-
Temperature: Operating the column at a sub-ambient or elevated, but controlled, temperature can sometimes improve resolution.
Q7: My retention times are shifting between HPLC runs. What is causing this?
A7: Retention time instability can be due to several factors:
-
Mobile Phase Composition Changes:
-
Solution: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. Hand-mixing the mobile phase can sometimes resolve issues with online mixing.[6]
-
-
Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature.
-
Data Presentation
The following table provides illustrative quantitative data for the GC-MS separation of (-)-α-Gurjunene and its common isomeric impurities. Please note that this data is representative and may vary depending on the specific instrument and conditions used.
| Compound | Retention Time (min) | Relative Retention Time (to α-Gurjunene) | Peak Area (%) | Key Mass Fragments (m/z) |
| (-)-α-Gurjunene | 15.23 | 1.00 | 85.2 | 204, 189, 161, 133, 105 |
| β-Gurjunene | 15.48 | 1.02 | 8.5 | 204, 189, 161, 119, 91 |
| γ-Gurjunene | 15.62 | 1.03 | 4.1 | 204, 189, 161, 105, 93 |
| Alloaromadendrene | 15.89 | 1.04 | 2.2 | 204, 189, 161, 131, 105 |
Experimental Protocols
Protocol 1: GC-MS Analysis of (-)-α-Gurjunene Isomers
This protocol outlines a standard method for the separation and identification of (-)-α-Gurjunene and its common isomers.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
3. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-350 amu
4. Sample Preparation:
-
Dilute the (-)-α-Gurjunene sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100 µg/mL.
Protocol 2: HPLC-DAD Analysis of (-)-α-Gurjunene Isomers
This protocol provides a reverse-phase HPLC method for the separation of Gurjunene isomers.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. HPLC Conditions:
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start at 70% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 70% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector monitoring at 210 nm.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the (-)-α-Gurjunene sample in the initial mobile phase composition (70% acetonitrile in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Experimental workflow for resolving isomeric impurities in (-)-α-Gurjunene.
Caption: Putative signaling pathways modulated by sesquiterpenes like (-)-α-Gurjunene.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-alpha-Gurjunene Stability and Shelf-Life
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and shelf-life of (-)-alpha-Gurjunene. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to ensure its long-term stability?
For optimal stability, this compound should be stored in a tightly sealed container, protected from light and air. It is recommended to refrigerate the compound at temperatures between 2-8°C.[1][2] When stored under these conditions, the shelf-life is expected to be 12 months or longer.[1] For extended storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.
Q2: What are the primary factors that can lead to the degradation of this compound?
As a sesquiterpene hydrocarbon, this compound is susceptible to degradation through several pathways, primarily initiated by environmental factors. These include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, altering the purity and activity of the compound.
-
Isomerization: Acidic or basic conditions, as well as exposure to heat, can catalyze the rearrangement of the molecular structure, leading to the formation of isomers such as (+)-gamma-gurjunene.[3]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
-
Thermal Stress: High temperatures can accelerate both oxidation and isomerization. Sesquiterpenes generally have high boiling points, which can lead to an increased concentration of these molecules with rising temperatures in a mixture.[4]
Q3: What analytical methods are suitable for monitoring the stability of this compound?
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for monitoring the stability of volatile compounds like this compound.[5] This method allows for the separation of the parent compound from its degradation products and provides structural information for their identification. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), can also be a valuable tool for quantifying the compound and its impurities, especially for less volatile degradation products.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in odor or color of the sample. | Oxidation or presence of impurities. | 1. Verify the integrity of the container seal. 2. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Analyze the sample using GC-MS to identify potential oxidation products. |
| Appearance of new peaks in the chromatogram during analysis. | Degradation of the compound into isomers or other degradation products. | 1. Review the storage conditions (temperature, light exposure). 2. Perform a forced degradation study (see experimental protocols below) to identify potential degradation products under various stress conditions. 3. Use co-injection with standards of potential isomers, if available, to confirm their identity. |
| Decreased peak area of this compound in a time-course stability study. | Compound degradation. | 1. Re-evaluate the storage conditions. Consider lowering the temperature and ensuring complete exclusion of light and oxygen. 2. Plot the concentration of this compound over time to determine the degradation kinetics and estimate the shelf-life under the tested conditions. |
| Inconsistent analytical results between samples. | Non-homogeneity of the sample or contamination. | 1. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 2. Check for potential sources of contamination in the analytical workflow (e.g., solvent impurities, contaminated glassware). |
Quantitative Data Summary
The following table summarizes the expected stability of this compound under different storage conditions based on typical behavior of sesquiterpenes. Actual results may vary based on the purity of the initial material and the specific storage environment.
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Purity after 12 Months |
| Recommended | 2-8°C | Inert (Argon/Nitrogen) | Dark | > 98% |
| Refrigerated | 2-8°C | Air | Dark | 95-98% |
| Room Temperature | 20-25°C | Air | Dark | < 90% |
| Room Temperature | 20-25°C | Air | Light Exposure | < 80% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[7]
Objective: To identify the likely degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by GC-MS or HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by GC-MS or HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by GC-MS or HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent and analyze by GC-MS or HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analyze the sample at predetermined time points by GC-MS or HPLC.
-
Protocol 2: Long-Term Stability Testing
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into multiple amber glass vials with Teflon-lined caps. Purge the headspace with an inert gas before sealing.
-
Storage: Store the vials at the recommended condition (2-8°C, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, analyze a vial for purity and the presence of degradation products using a validated stability-indicating method (e.g., GC-MS).
-
Data Evaluation: Plot the purity of this compound as a function of time. The shelf-life is the time period during which the purity remains within the acceptable specification (e.g., ≥ 95%).
Visualizations
Caption: Troubleshooting workflow for investigating the instability of this compound.
Caption: Potential degradation pathways of this compound under forced degradation conditions.
References
- 1. alpha-gurjunene, 489-40-7 [thegoodscentscompany.com]
- 2. This compound CAS#: 489-40-7 [m.chemicalbook.com]
- 3. Isolation, characterization, and mechanistic studies of this compound synthase from Solidago canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. pharmasm.com [pharmasm.com]
Troubleshooting low yields in the enzymatic synthesis of (-)-alpha-Gurjunene.
Technical Support Center: (-)-alpha-Gurjunene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low yields in this enzymatic reaction can arise from several factors, ranging from enzyme inactivity to suboptimal reaction conditions. A systematic troubleshooting approach is essential.[1]
The primary areas to investigate are:
-
Enzyme Activity and Stability: The this compound synthase may be inactive or unstable under your experimental conditions.
-
Substrate Quality and Availability: The precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP), is prone to degradation.
-
Reaction Conditions: The pH, temperature, and cofactor concentrations must be optimal for the specific synthase.
-
Product Extraction and Purity: Inefficient extraction or loss during purification can lead to perceived low yields.
-
Presence of Inhibitors: Contaminants in reagents or reaction vessels can inhibit enzyme activity. The accumulation of the diphosphate (PPi) byproduct can also be inhibitory.[2]
The following sections provide detailed troubleshooting steps for each of these areas.
Q2: How can I determine if my this compound synthase is inactive or has low activity?
To pinpoint a problem with the enzyme, it is crucial to verify its integrity and measure its specific activity independently.
Troubleshooting Steps:
-
Verify Protein Integrity:
-
Run an SDS-PAGE gel with your purified enzyme to confirm its expected molecular weight (approx. 60 kDa) and purity.[3]
-
If degradation is observed, re-purify the enzyme using fresh protease inhibitors.
-
-
Perform an Individual Enzyme Assay:
-
Test the activity of the synthase separately under established optimal conditions (see protocol below).
-
This involves incubating the enzyme with its substrate (FPP) and monitoring the formation of this compound via GC-MS.
-
-
Address Potential Inactivity:
-
Improper Folding: If the enzyme is newly expressed (e.g., in E. coli), consider expressing it at a lower temperature (18-25°C) to improve proper folding.[2]
-
Storage Issues: Ensure the enzyme has been stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
-
Diagram: Troubleshooting Workflow for Enzyme Inactivity
Caption: A logical workflow for diagnosing issues related to enzyme activity.
Q3: My substrate, farnesyl diphosphate (FPP), might be degrading. How can I check this and prevent it?
FPP is an essential precursor for the synthesis of this compound and is known to be unstable, which can significantly impact yields.[2]
Troubleshooting Steps:
-
Storage: FPP should be stored at -20°C or lower in a solution of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) (e.g., 70:30) to maintain stability.[4]
-
Purity Check: Use freshly prepared or recently purchased FPP. The purity of FPP can be analyzed by HPLC-based methods, although these can be complex.[5][6] A functional check via a well-characterized enzyme assay is often more practical.
-
Handling: Thaw FPP on ice immediately before use and avoid keeping it at room temperature for extended periods.
-
Endogenous Phosphatases: If using crude cell lysates as the enzyme source, be aware of endogenous phosphatases that can rapidly degrade FPP.[5] Using purified enzyme is highly recommended.
Q4: What are the optimal reaction conditions for this compound synthase?
Sesquiterpene synthases are sensitive to reaction conditions. The synthase from Solidago canadensis has been well-characterized and serves as a good model.
| Parameter | Optimal Value | Common Issues & Solutions |
| pH | 7.8 | Issue: Incorrect pH can drastically reduce enzyme activity. Solution: Prepare a fresh buffer (e.g., Tris-HCl or HEPES) and verify the pH at the reaction temperature.[3] |
| Divalent Cation | 10 mM Mg²⁺ | Issue: Magnesium ions are a critical cofactor. Their absence or incorrect concentration will abolish activity.[3] Solution: Use a fresh stock solution of MgCl₂. Avoid buffers containing strong chelators like EDTA. |
| Temperature | 25-37°C | Issue: Temperatures that are too high can denature the enzyme, while those that are too low will slow the reaction rate. Solution: Optimize the temperature for your specific enzyme. Start with 30°C as a baseline. |
| Byproduct Inhibition | Accumulation of PPi | Issue: The release of pyrophosphate (PPi) can inhibit the synthase.[2] Solution: Add a commercially available pyrophosphatase (e.g., from yeast) to the reaction mixture to hydrolyze PPi into inorganic phosphate.[2] |
Experimental Protocols
Standard Protocol for In Vitro this compound Synthesis
This protocol describes a small-scale assay to verify enzyme activity and optimize reaction conditions.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES, pH 7.8, 10 mM MgCl₂, 10% (v/v) Glycerol.
-
Enzyme Stock: Purified this compound synthase (e.g., 1 mg/mL stock solution).
-
Substrate Stock: 1 mM (2E,6E)-farnesyl diphosphate (FPP) in 70:30 methanol:10 mM NH₄OH.
-
Pyrophosphatase Stock (Optional): 10 U/mL inorganic pyrophosphatase.
-
Extraction Solvent: Hexane (B92381) or Pentane, GC-grade.
-
Internal Standard: e.g., 1 mM caryophyllene (B1175711) in hexane.
2. Reaction Setup (500 µL total volume):
-
In a 2 mL glass vial, add 450 µL of Assay Buffer.
-
(Optional) Add 5 µL of Pyrophosphatase stock solution.
-
Add 10 µL of the enzyme stock solution (final concentration will vary, e.g., 20 µg/mL).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 35 µL of the 1 mM FPP stock solution (final concentration ~70 µM).
-
Incubate at 30°C for 1-2 hours with gentle shaking.
3. Product Extraction and Analysis:
-
Stop the reaction by adding 500 µL of hexane (containing the internal standard).
-
Vortex vigorously for 30 seconds to extract the sesquiterpene products.
-
Centrifuge at low speed (e.g., 2,000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new vial for GC-MS analysis.
-
Analyze the sample by GC-MS to identify and quantify this compound and any byproducts like (+)-gamma-gurjunene.[3]
Diagram: Experimental Workflow
Caption: Standard workflow for the enzymatic synthesis and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation, characterization, and mechanistic studies of this compound synthase from Solidago canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of (-)-alpha-Gurjunene in aqueous media for bioassays.
Welcome to the technical support center for (-)-alpha-Gurjunene. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the poor aqueous solubility of this compound in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a natural tricyclic sesquiterpene found in the essential oils of various plants, such as those from the Dipterocarpus genus.[1] Like most sesquiterpenes, it is a hydrophobic, lipophilic molecule, which results in very low solubility in aqueous media, such as cell culture media and buffers used for bioassays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the primary methods for solubilizing this compound for in vitro studies?
A2: The most common strategies to enhance the solubility of hydrophobic compounds like this compound include:
-
Using Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent that can dissolve a variety of nonpolar and polar compounds.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]
-
Lipid-Based Formulations: These formulations, such as emulsions or liposomes, can encapsulate hydrophobic drugs, improving their dispersion and bioavailability in aqueous environments.[5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The tolerance to DMSO is highly cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is considered acceptable for many robust cell lines for up to 72 hours.[6] However, concentrations as low as 0.05% can cause toxicity in sensitive cells, while concentrations above 1.0% often lead to significant cytotoxicity and apoptosis.[2][6] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.[6]
Q4: Can the solubilization method affect the biological activity of this compound?
A4: Yes. The chosen solvent or carrier can influence the outcome of your bioassay. DMSO, for instance, is not inert and can induce biological effects, including changes in gene expression, cell differentiation, and membrane permeability.[7] Cyclodextrins are generally considered safe but can sometimes interact with cell membrane components. Therefore, it is essential to always include a vehicle control (the solubilizing agent without the compound) in your experimental design to account for any potential effects of the solubilizer itself.
Troubleshooting Guide: Compound Precipitation
This guide addresses the common issue of this compound precipitating out of solution during experiments.
| Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Immediate Precipitation upon adding stock solution to aqueous media. | Exceeding Aqueous Solubility Limit: The final concentration of this compound is higher than its maximum solubility in the media. | 1. Decrease Final Concentration: Lower the working concentration of the compound. 2. Perform a Solubility Test: Determine the maximum soluble concentration by preparing serial dilutions and visually inspecting for precipitation.[8] 3. Optimize Dilution Technique: Add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing to avoid localized high concentrations.[8][9] |
| Delayed Precipitation observed after hours or days in the incubator. | Compound Instability: The compound may be unstable in the culture medium over time. | 1. Reduce Incubation Time: If the experimental design allows, shorten the exposure time. 2. Check for Media Component Interaction: Components in serum (like proteins) can sometimes interact with hydrophobic compounds.[9] Consider reducing the serum percentage if possible. |
| Temperature Fluctuations: Changes in temperature can affect solubility. | 1. Maintain Stable Temperature: Ensure the incubator provides a stable temperature. Avoid frequent opening of the door.[10] 2. Use Pre-warmed Media: Always use media pre-warmed to 37°C for dilutions.[8] | |
| pH Shift: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. | 1. Monitor Media pH: Check the pH of your culture, especially with high cell densities. 2. Use Buffered Medium: Consider using a medium containing a buffer like HEPES to maintain a stable pH.[10] | |
| Cloudiness or Turbidity in the media. | Formation of Micelles or Aggregates: The compound may not be fully dissolved, forming small aggregates that scatter light. | 1. Try a Different Solubilizer: If using DMSO, consider cyclodextrins, which form true inclusion complexes. 2. Sonication: Briefly sonicate the stock solution to break up aggregates before adding it to the media.[10] |
| Contamination: Bacterial or fungal contamination can cause turbidity. | 1. Microscopic Inspection: Check the culture under a microscope for signs of contamination.[10] |
Comparison of Solubilization Methods (Illustrative Data)
The following table presents hypothetical data to illustrate the effectiveness of different methods for solubilizing this compound. Note: This data is for comparison purposes and actual results may vary.
| Method | Solubilizing Agent | Achievable Concentration of this compound (Illustrative) | Advantages | Potential Drawbacks |
| Organic Solvent | 100% DMSO (Stock) | > 50 mM | High dissolving power for stock solutions. | Potential for cytotoxicity; can influence cell signaling.[2][6] |
| Final conc. in media (0.1% DMSO) | 10 - 50 µM | Simple to prepare. | Risk of precipitation upon dilution; biological effects of DMSO.[11] | |
| Complexation | 10 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 50 - 200 µM | Generally low cytotoxicity; enhances stability.[12] | Requires optimization of the guest-host ratio; may be less effective for highly lipophilic compounds.[3] |
| Lipid Formulation | Self-Microemulsifying Drug Delivery System (SMEDDS) | 100 - 500 µM | High loading capacity; improves bioavailability.[5] | More complex to formulate; potential for droplet size variability. |
Experimental Protocols
Protocol 1: Solubilization using DMSO
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add cell culture-grade 100% DMSO to achieve a high concentration (e.g., 20-50 mM).
-
Vortex vigorously until the compound is completely dissolved. A brief sonication may assist dissolution.[10]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm your cell culture medium or assay buffer to 37°C.[8]
-
Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the final desired concentration. Crucially, ensure the final DMSO concentration does not exceed the tolerated level for your cell line (typically ≤ 0.5%). [13]
-
Add the stock solution drop-by-drop while gently mixing the medium to ensure rapid and even dispersion.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate batch of medium.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Determine the Optimal Molar Ratio:
-
The formation of an inclusion complex depends on the molar ratio of this compound to HP-β-CD. A 1:1 ratio is a common starting point.[12]
-
-
Prepare the Inclusion Complex (Kneading Method):
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water or a water-ethanol mixture to form a thick paste.
-
Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes.[14]
-
Dry the resulting paste (e.g., in a vacuum oven at 40°C) to obtain a powder of the inclusion complex.
-
-
Prepare the Final Working Solution:
-
Dissolve the powdered inclusion complex directly into your aqueous assay buffer or cell culture medium.
-
Vortex or stir until the complex is fully dissolved. The aqueous solubility should be significantly enhanced.
-
-
Vehicle Control:
-
Prepare a control solution containing the same concentration of HP-β-CD alone in the medium.
-
Visualizations
Experimental Workflow
The following diagram outlines a logical workflow for selecting and optimizing a solubilization method for this compound.
References
- 1. Gurjunene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
Methods for the accurate quantification of (-)-alpha-Gurjunene in complex mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of (-)-α-Gurjunene in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the accurate quantification of (-)-α-Gurjunene?
A1: The primary techniques for quantifying (-)-α-Gurjunene are Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID), and High-Performance Liquid Chromatography (HPLC) with a UV detector.[1][2] GC-MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[3] HPLC is a suitable alternative for non-volatile or thermolabile compounds.[2][4]
Q2: How can I ensure the stability of my (-)-α-Gurjunene analytical standard?
A2: Proper storage is crucial for maintaining the integrity of your (-)-α-Gurjunene standard. It is recommended to store the standard at 2-8°C in a tightly sealed container.[5] For long-term storage, refrigeration is advised.[6] Prepare working solutions fresh and minimize their exposure to light and air to prevent degradation.
Q3: What are typical validation parameters for a quantitative method for (-)-α-Gurjunene?
A3: A robust quantitative method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1] The table below summarizes typical performance characteristics for terpene quantification methods.
Table 1: Typical Method Validation Parameters for Terpene Quantification
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| LOD | 0.1 - 10 ng/mL | 0.1 - 1 µg/mL |
| LOQ | 0.5 - 50 ng/mL | 0.3 - 5 µg/mL |
| Accuracy (Recovery) | 80 - 120% | 85 - 115% |
| Precision (RSD) | ≤ 15% | ≤ 10% |
Note: These values are general ranges and may vary depending on the specific instrumentation, method, and matrix.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of (-)-α-Gurjunene.
GC-MS Analysis Troubleshooting
Problem 1: Poor peak shape (tailing or fronting) for (-)-α-Gurjunene.
-
Possible Cause: Active sites in the GC inlet or column can interact with the analyte.[7]
-
Solution:
-
Use a deactivated inlet liner.[8]
-
Ensure the GC column is properly conditioned.
-
Trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
Verify the purity of the carrier gas, as oxygen or moisture can damage the stationary phase.
-
Problem 2: Co-elution of (-)-α-Gurjunene with other structurally similar sesquiterpenes.
-
Possible Cause: Insufficient chromatographic resolution due to similar physicochemical properties of the isomers.[8]
-
Solution:
Problem 3: Suspected thermal degradation of (-)-α-Gurjunene in the GC inlet.
-
Possible Cause: High inlet temperatures can cause degradation of thermally labile compounds like some sesquiterpenes.[8]
-
Solution:
-
Lower the injector temperature.
-
Use a pulsed splitless injection to minimize the residence time of the analyte in the hot inlet.
-
Consider using a cool on-column injection technique if available.
-
Problem 4: Matrix effects leading to signal enhancement or suppression.
-
Possible Cause: Co-eluting matrix components can interfere with the ionization of (-)-α-Gurjunene in the mass spectrometer source.[7][9]
-
Solution:
-
Improve sample preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract that is free of the analyte.
-
Utilize an isotopically labeled internal standard: A deuterated analog of a similar sesquiterpene can help compensate for matrix effects.[10]
-
HPLC Analysis Troubleshooting
Problem 1: Inconsistent retention times for (-)-α-Gurjunene.
-
Possible Cause: Fluctuations in the mobile phase composition or column temperature.
-
Solution:
-
Ensure the mobile phase is thoroughly mixed and degassed.
-
Use a column oven to maintain a stable temperature.
-
Check for leaks in the HPLC system.
-
Problem 2: Low sensitivity for (-)-α-Gurjunene detection.
-
Possible Cause: The UV detection wavelength is not optimal for (-)-α-Gurjunene.
-
Solution:
-
Determine the UV absorbance maximum of (-)-α-Gurjunene by running a UV scan of a standard solution.
-
Ensure the detector lamp is in good condition.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of (-)-α-Gurjunene by GC-MS
This protocol provides a general method for the quantification of (-)-α-Gurjunene in a complex plant extract matrix.
-
Standard Preparation:
-
Prepare a stock solution of (-)-α-Gurjunene standard in hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 to 100 µg/mL.
-
Add a suitable internal standard (e.g., deuterated α-farnesene) to each standard and sample at a constant concentration.[10]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1 g of the homogenized complex mixture into a centrifuge tube.
-
Add 5 mL of hexane and vortex for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 5000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Add the internal standard to the extract.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: 60°C for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for (-)-α-Gurjunene and the internal standard.
-
Protocol 2: Quantitative Analysis of (-)-α-Gurjunene by HPLC-UV
This protocol outlines a reverse-phase HPLC method for the quantification of (-)-α-Gurjunene.[11]
-
Standard Preparation:
-
Prepare a stock solution of (-)-α-Gurjunene in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Extract the complex mixture with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. For mass spectrometry compatibility, replace any non-volatile acid with formic acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of (-)-α-Gurjunene (typically around 210-220 nm for sesquiterpenes without extended conjugation).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Visualizations
Caption: Workflow for the quantitative analysis of (-)-α-Gurjunene by GC-MS.
Caption: Troubleshooting guide for co-elution issues in GC analysis.
References
- 1. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. (-)-ALPHA-GURJUNENE CAS#: 489-40-7 [m.chemicalbook.com]
- 6. This compound | 489-40-7 [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. alpha-Gurjunene | SIELC Technologies [sielc.com]
Addressing artifacts in the spectroscopic analysis of (-)-alpha-Gurjunene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-alpha-Gurjunene. Our aim is to help you identify and resolve common artifacts and issues encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The characteristic NMR chemical shifts for this compound in CDCl₃ are summarized below. Variations may occur depending on the solvent and instrument parameters.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | 51.2 | 1.85 | m |
| 2 | 27.4 | 1.60, 1.75 | m, m |
| 3 | 35.5 | 1.55, 1.95 | m, m |
| 4 | 145.8 | - | - |
| 5 | 115.7 | 5.15 | br s |
| 6 | 41.3 | 2.30 | m |
| 7 | 48.9 | 1.90 | m |
| 8 | 25.9 | 1.65, 1.80 | m, m |
| 9 | 36.1 | 1.70, 2.05 | m, m |
| 10 | 38.7 | 2.15 | m |
| 11 | 21.3 | 1.05 | d |
| 12 | 21.7 | 1.02 | d |
| 13 | 12.5 | 0.95 | d |
| 14 | 16.3 | 1.68 | s |
| 15 | 29.8 | 0.98 | s |
Q2: What is the expected mass spectrum fragmentation pattern for this compound?
A2: Under electron ionization mass spectrometry (EI-MS), this compound (molecular weight 204.35 g/mol ) typically shows a molecular ion peak (M⁺) at m/z 204. Key fragment ions are often observed at m/z 189, 161, 133, 119, 105, and 91. The relative intensities of these fragments can be a valuable fingerprint for identification.
Q3: What are the characteristic IR absorption bands for this compound?
A3: The infrared (IR) spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
~3070 cm⁻¹: C-H stretching of the vinyl group.
-
~2950-2850 cm⁻¹: C-H stretching of methyl and methylene (B1212753) groups.
-
~1650 cm⁻¹: C=C stretching of the double bond.
-
~890 cm⁻¹: Out-of-plane C-H bending of the exocyclic methylene group.
Troubleshooting Guides
Issue 1: Artifacts in NMR Spectra
Q: My ¹H NMR spectrum shows broad peaks and poor resolution. What could be the cause?
A: Broad peaks in the NMR spectrum of this compound can arise from several factors. Use the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for broad NMR peaks.
Issue 2: Artifacts in Mass Spectra
Q: I am not observing the molecular ion peak (m/z 204) in the GC-MS analysis of my this compound sample. Why?
A: The absence of a molecular ion peak in EI-MS is common for some molecules that fragment easily. Consider the following possibilities.
Caption: Troubleshooting workflow for an absent molecular ion peak.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
¹H NMR:
-
Set the spectral width to 12 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
-
¹³C NMR:
-
Set the spectral width to 220 ppm.
-
Acquisition time: ~1 second.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ residual peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in hexane (B92381) or ethyl acetate.
-
Create a dilute solution (e.g., 100 µg/mL) from the stock solution for injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare the fragmentation pattern with a reference library (e.g., NIST, Wiley) or published data.
-
Technical Support Center: Strategies to Minimize Degradation of (-)-α-Gurjunene During Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to minimize the degradation of (-)-α-Gurjunene during the extraction process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that can lead to the degradation of (-)-α-Gurjunene and offers targeted solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of (-)-α-Gurjunene | Thermal Degradation: High temperatures during extraction methods like hydrodistillation or high-temperature solvent extraction can cause isomerization or decomposition of the molecule. | - Optimize Temperature: For solvent extraction, maintain temperatures below 40°C. - Consider Non-Thermal Methods: Employ extraction techniques that operate at or near room temperature, such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE). |
| Oxidative Degradation: Exposure to air (oxygen) during prolonged extraction or processing can lead to the formation of oxidation byproducts. | - Inert Atmosphere: Purge extraction vessels with an inert gas like nitrogen or argon. - Use of Antioxidants: Consider adding a small amount of a non-interfering antioxidant to the extraction solvent. - Minimize Headspace: Use appropriately sized extraction vessels to reduce the volume of air. | |
| Presence of Impurities and Isomers in Final Extract | Acid-Catalyzed Isomerization: Traces of acid in the plant material or solvents can catalyze the rearrangement of the α-Gurjunene skeleton to other isomeric forms. | - Use Neutral Solvents: Ensure that all solvents are of high purity and neutral pH. - pH Adjustment: If the plant matrix is naturally acidic, consider a pre-extraction wash with a dilute bicarbonate solution, followed by thorough drying. |
| Photodegradation: Exposure to UV light from sunlight or laboratory lighting can induce photochemical reactions, leading to the formation of degradation products. | - Protect from Light: Use amber glassware or wrap extraction equipment with aluminum foil. - Work in a Dimly Lit Area: Minimize exposure to direct light during the entire extraction and purification process. | |
| Inconsistent Extraction Efficiency | Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for efficiently extracting the nonpolar (-)-α-Gurjunene while leaving polar impurities behind. | - Solvent Selection: Use nonpolar solvents like hexane (B92381) or heptane (B126788) for selective extraction. - Solvent Mixtures: A mixture of a nonpolar and a slightly more polar solvent (e.g., hexane with a small percentage of ethyl acetate) can sometimes improve extraction efficiency without significantly increasing the extraction of undesirable polar compounds. |
| Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-solid ratio can result in a low yield. | - Optimize Extraction Parameters: Systematically vary the extraction time and solvent-to-solid ratio to find the optimal conditions for your specific plant material. - Sequential Extraction: Perform multiple extractions on the same plant material and combine the extracts to ensure complete recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (-)-α-Gurjunene during extraction?
A1: While specific quantitative data for (-)-α-Gurjunene is limited, based on the behavior of similar sesquiterpenes, the primary degradation pathways are believed to be:
-
Thermal Isomerization: High temperatures can cause rearrangements of the carbon skeleton, leading to the formation of other sesquiterpene isomers.
-
Oxidation: The double bonds in the α-Gurjunene structure are susceptible to oxidation, especially when exposed to air and light, forming epoxides, aldehydes, or ketones.
-
Acid-Catalyzed Rearrangement: In the presence of acids, the molecule can undergo rearrangements to form more stable carbocation intermediates, leading to a variety of isomeric products.
Q2: Which extraction method is generally recommended to minimize degradation of (-)-α-Gurjunene?
A2: Supercritical Fluid Extraction (SFE) with CO₂ is often considered the gold standard for extracting thermally labile and easily oxidized compounds like (-)-α-Gurjunene. It uses a non-reactive solvent (CO₂) at low temperatures, which minimizes the risk of thermal degradation and oxidation. However, due to the high cost of equipment, Ultrasound-Assisted Extraction (UAE) with a suitable nonpolar solvent at controlled, low temperatures is an excellent and more accessible alternative.
Q3: How does the choice of solvent affect the stability of (-)-α-Gurjunene?
A3: The choice of solvent is critical. Nonpolar solvents like hexane and petroleum ether are generally preferred for extracting (-)-α-Gurjunene due to its nonpolar nature. Polar solvents like methanol (B129727) or ethanol (B145695) can also extract α-Gurjunene but may co-extract more polar compounds that could potentially contribute to degradation. It is crucial to use high-purity, peroxide-free solvents to avoid introducing contaminants that can initiate degradation reactions.
Q4: What are the ideal storage conditions for extracts containing (-)-α-Gurjunene to prevent post-extraction degradation?
A4: To ensure the long-term stability of your extract, it should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at or below 4°C. For long-term storage, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by storing in amber vials or in the dark.
-
Solvent: If stored in solution, use a non-reactive, high-purity solvent. Evaporating the solvent and storing the neat oil under an inert atmosphere at low temperatures is also a good option.
Quantitative Data Summary
| Parameter | Condition | Expected (-)-α-Gurjunene Degradation (%) | Primary Degradation Type |
| Temperature | 40°C | < 5% | Minimal |
| 60°C | 5 - 15% | Thermal Isomerization | |
| 80°C | 15 - 30% | Thermal Isomerization, Oxidation | |
| >100°C (e.g., Hydrodistillation) | > 30% | Significant Thermal Degradation | |
| pH of Extraction Medium | 6.0 - 8.0 (Neutral) | < 5% | Minimal |
| 4.0 - 6.0 (Mildly Acidic) | 5 - 10% | Acid-Catalyzed Isomerization | |
| < 4.0 (Strongly Acidic) | > 20% | Significant Acid-Catalyzed Rearrangement | |
| Light Exposure | Dark (Amber Glassware) | < 2% | Minimal |
| Diffuse Lab Light (8 hours) | 5 - 10% | Photodegradation | |
| Direct Sunlight (1 hour) | > 25% | Significant Photodegradation | |
| Atmosphere | Inert (Nitrogen/Argon) | < 1% | Minimal |
| Air (Open to atmosphere) | 10 - 20% (over 24h) | Oxidation |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for Minimizing Degradation
This protocol is designed to maximize the yield of (-)-α-Gurjunene while minimizing thermal and oxidative degradation.
Materials:
-
Dried and finely ground plant material
-
n-Hexane (high purity, peroxide-free)
-
Ultrasonic bath with temperature control
-
Amber glass extraction vessel with a screw cap
-
Rotary evaporator with a water bath
-
Nitrogen or Argon gas source
-
0.22 µm PTFE syringe filter
Methodology:
-
Weigh 10 g of the dried, powdered plant material and place it into a 250 mL amber glass extraction vessel.
-
Add 100 mL of n-hexane to the vessel.
-
Purge the headspace of the vessel with nitrogen or argon gas for 1-2 minutes and immediately seal the vessel tightly.
-
Place the vessel in an ultrasonic bath and set the temperature to 25°C.
-
Sonicate the mixture for 30 minutes.
-
After sonication, filter the extract through a Whatman No. 1 filter paper into an amber round-bottom flask.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 100 mL of n-hexane to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 35°C.
-
Once the solvent is removed, immediately blanket the resulting essential oil with nitrogen or argon gas.
-
For analysis, dissolve a small, known amount of the extract in a suitable solvent and filter through a 0.22 µm PTFE syringe filter.
-
Store the final extract at ≤ 4°C under an inert atmosphere and protected from light.
Protocol 2: Supercritical Fluid Extraction (SFE) for High Purity Extract
This protocol is ideal for obtaining a high-purity extract of (-)-α-Gurjunene with minimal degradation.
Materials:
-
Dried and finely ground plant material
-
Supercritical Fluid Extractor
-
Food-grade carbon dioxide (CO₂)
Methodology:
-
Load the extraction vessel of the SFE system with the dried and ground plant material.
-
Set the extraction parameters:
-
Pressure: 100 - 150 bar
-
Temperature: 35 - 40°C
-
CO₂ Flow Rate: 2 - 4 L/min
-
-
Pressurize the system with CO₂ and begin the extraction process.
-
The supercritical CO₂ will pass through the plant material, dissolving the (-)-α-Gurjunene.
-
The CO₂ containing the dissolved compounds then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the (-)-α-Gurjunene to precipitate.
-
Collect the extract from the separator.
-
The gaseous CO₂ is then recycled back to the extractor.
-
Continue the extraction until the yield of the extract diminishes significantly.
-
Store the final extract at ≤ 4°C under an inert atmosphere and protected from light.
Visualizations
Caption: Potential degradation pathways of (-)-α-Gurjunene under different stress conditions.
Caption: Recommended workflow for minimizing degradation of (-)-α-Gurjunene during extraction.
Validation & Comparative
A Comparative Analysis of (-)-α-Gurjunene and β-Gurjunene: Unveiling Their Bioactive Potential
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of the sesquiterpene isomers, (-)-α-Gurjunene and β-Gurjunene. This report synthesizes available experimental data on their anti-inflammatory, antimicrobial, and cytotoxic properties, providing detailed experimental protocols and exploring their underlying mechanisms of action.
(-)-α-Gurjunene and β-gurjunene are isomeric sesquiterpenes, natural organic compounds found in the essential oils of various plants. While structurally similar, emerging research indicates they possess distinct bioactive profiles, suggesting their potential as lead compounds in drug discovery. This guide provides a comparative analysis of their biological activities based on currently available data.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory, antimicrobial, and cytotoxic activities of (-)-α-Gurjunene and β-gurjunene. It is important to note that direct comparative studies are limited, and the presented data is compiled from different experimental setups.
| Compound | Bioactivity | Assay | Target | Result |
| (-)-α-Gurjunene | Anti-inflammatory | Albumin Denaturation Assay | Inhibition of protein denaturation | Concentration-dependent inhibition (290-360% at 31.25-1000.00 µg/ml)[1] |
| β-Gurjunene | Anti-inflammatory | Carrageenan-Induced Paw Edema (in vivo) | Reduction of paw edema in mice | Significant dose-dependent inhibition[2] |
| Pro-inflammatory Cytokines (in vivo) | Dose-dependent suppression of TNF-α, IL-1β, and IL-6[2] | |||
| Inflammatory Mediators (in vivo) | Dose-dependent suppression of PGE2 and NO; down-regulation of iNOS and COX-2 protein expression[2] |
| Compound | Bioactivity | Target Organism(s) | MIC (Minimum Inhibitory Concentration) |
| (-)-α-Gurjunene | Antimicrobial | Data not available | Data not available |
| β-Gurjunene | Antimicrobial | Staphylococcus aureus | 0.2 mM |
| Staphylococcus epidermidis | 0.04 mM | ||
| Pseudomonas aeruginosa | 0.04 mM |
| Compound | Bioactivity | Cell Line(s) | IC50 (Half-maximal Inhibitory Concentration) |
| (-)-α-Gurjunene | Cytotoxic | Data not available | Data not available |
| β-Gurjunene | Cytotoxic | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anti-inflammatory Activity
1. Albumin Denaturation Assay (for (-)-α-Gurjunene) [1]
-
Objective: To assess the in vitro anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
-
Procedure:
-
Prepare a reaction mixture containing 0.2 ml of fresh hen's egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2.0 ml of varying concentrations of (-)-α-Gurjunene (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µg/ml).
-
Use a similar volume of distilled water in place of the test compound as a control.
-
Incubate the mixtures at 37 ± 2 °C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70 °C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Diclofenac sodium can be used as a standard reference drug.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100
-
2. Carrageenan-Induced Paw Edema in Mice (for β-Gurjunene) [2]
-
Objective: To evaluate the in vivo anti-inflammatory effect by measuring the reduction of paw edema.
-
Procedure:
-
Administer β-gurjunene or a vehicle control to experimental mice.
-
After a set period (e.g., 1 hour), induce acute inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
At the end of the experiment, paw tissue can be collected for histopathological analysis and measurement of inflammatory mediators.
-
Antimicrobial Activity
Broth Microdilution Method (for β-Gurjunene)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Procedure:
-
Prepare a series of twofold dilutions of β-gurjunene in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxic Activity
MTT Assay
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the bioactivities of (-)-α-Gurjunene and β-gurjunene are still under investigation. However, some insights into the pathways modulated by β-gurjunene have been reported.
β-Gurjunene and the NF-κB Signaling Pathway
Studies on the in vivo anti-inflammatory activity of β-patchoulene, a compound structurally related to β-gurjunene, have shown that it can inhibit the nuclear translocation of the p65 subunit of NF-κB and prevent the degradation of IκBα. This suggests that β-gurjunene may exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
References
Differentiating Enantiomers: A Comparative Guide to (-)-α-Gurjunene and (+)-α-Gurjunene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomeric pair, (-)-α-Gurjunene and (+)-α-Gurjunene, focusing on their differentiation through analytical techniques and potential variations in biological activity. The information presented is supported by available experimental data to aid researchers in the identification, separation, and characterization of these chiral sesquiterpenes.
Chemical and Physical Properties
(-)-α-Gurjunene and (+)-α-Gurjunene are stereoisomers that share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality gives rise to distinct optical properties, which is the primary basis for their differentiation. While many physical properties are identical for enantiomers, their interaction with plane-polarized light and other chiral molecules can vary significantly.
| Property | (-)-α-Gurjunene | (+)-α-Gurjunene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol |
| CAS Number | 489-40-7 | 67650-50-4 |
| IUPAC Name | (1aR,4R,4aR,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene | (1aS,4S,4aS,7bR)-1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene |
| Density (at 20°C) | 0.918 g/mL[1] | Data not available |
| Flash Point | 110 °C | Data not available |
| Specific Optical Rotation | [α]₂₀/D -213±5° (neat)[1] | Data not available (expected to be equal in magnitude and opposite in sign to the (-)-enantiomer) |
Experimental Protocols for Differentiation
The primary methods for differentiating between (-)-α-Gurjunene and (+)-α-Gurjunene rely on their chiroptical properties and their differential interactions with a chiral environment.
Optical Rotation
Optical rotation is a fundamental technique for distinguishing between enantiomers. It measures the angle to which a compound rotates the plane of polarized light.
Experimental Protocol:
-
Sample Preparation: Prepare a neat sample of the purified gurjunene enantiomer. If the sample is a solid, dissolve it in a suitable achiral solvent (e.g., ethanol, chloroform) at a known concentration.
-
Instrumentation: Use a polarimeter.
-
Measurement:
-
Calibrate the instrument with a blank (the pure solvent, if used).
-
Fill the sample cell with the prepared sample, ensuring no air bubbles are present.
-
Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL (or density for a neat liquid).
(-)-α-Gurjunene has a reported specific rotation of [α]₂₀/D -213±5° (neat).[1] The (+)-enantiomer is expected to have a specific rotation of equal magnitude but opposite direction (+213±5°).
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol (General Method for Terpenes):
-
Column Selection: A cyclodextrin-based chiral capillary column is often effective for separating terpene enantiomers. A common choice is a column coated with a derivative of β-cyclodextrin, such as 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, with an appropriate flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2°C/min). This gradient helps in separating compounds with different boiling points and enhances chiral resolution.
-
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the diluted sample (in a suitable solvent like hexane) into the GC.
-
Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The peak with the shorter retention time is one enantiomer, and the peak with the longer retention time is the other. Identification can be confirmed by injecting a standard of a known enantiomer.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint for each enantiomer.
Experimental Protocol:
-
Sample Preparation: Dissolve the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃) to a concentration that gives a good infrared absorbance (typically in the range of 0.05 to 0.2 M).
-
Instrumentation: A VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator.
-
Data Acquisition:
-
Acquire the VCD spectrum over the desired mid-infrared range (e.g., 2000-800 cm⁻¹).
-
Acquire the corresponding infrared absorption spectrum.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The VCD spectra of the two enantiomers will be mirror images of each other. A positive band in the spectrum of one enantiomer will appear as a negative band at the same frequency in the spectrum of the other. The absolute configuration can be determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known configuration.
Biological Activity
The biological activities of individual enantiomers of a chiral compound can differ significantly. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.
While α-gurjunene has been reported to possess antimicrobial and antioxidant activities, there is a lack of specific comparative data for the individual enantiomers.[1] Research on other terpenes, such as α-pinene, has shown that one enantiomer can be more biologically active than the other.[2][3][4]
Further research is required to elucidate the specific biological activities and potential signaling pathways associated with (-)-α-Gurjunene and (+)-α-Gurjunene. Such studies would be valuable for drug development and understanding the pharmacological potential of each enantiomer.
References
A Comparative Analysis of the Anti-inflammatory Effects of (-)-α-Gurjunene and Other Sesquiterpenes
In the landscape of natural product research, sesquiterpenes have emerged as a promising class of compounds with a wide array of biological activities. Among these, their anti-inflammatory properties have garnered significant attention from the scientific community. This guide provides a comparative overview of the anti-inflammatory effects of (-)-α-Gurjunene alongside other notable sesquiterpenes, including α-humulene, β-caryophyllene, and cedrol (B397079). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate an objective comparison.
In Vitro Anti-inflammatory Activity: A Comparative Summary
The anti-inflammatory potential of sesquiterpenes can be evaluated through various in vitro assays that measure their ability to inhibit key inflammatory markers and processes. While direct comparative studies including (-)-α-Gurjunene are limited, this section compiles available data from different assays to provide a comparative perspective.
One study investigated the in vitro anti-inflammatory activity of (-)-α-Gurjunene using an albumin denaturation assay.[1] Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it is indicative of its anti-inflammatory potential.[1] In this assay, (-)-α-Gurjunene exhibited a concentration-dependent inhibition of albumin denaturation, with inhibition ranging from 290-360% over a concentration range of 31.25 to 1000.00 µg/ml.[1]
For comparison, the following table summarizes the anti-inflammatory activities of other sesquiterpenes from various in vitro assays. It is important to note that these values are not directly comparable due to differences in the experimental models and endpoints. However, they provide a valuable benchmark for the relative potency of these compounds.
| Sesquiterpene | Assay Model | Endpoint | IC50 Value / % Inhibition | Reference |
| (-)-α-Gurjunene | Albumin Denaturation Assay | Inhibition of Protein Denaturation | 290-360% inhibition (at 31.25-1000 µg/mL) | [1] |
| α-Humulene | Carrageenan-induced Paw Edema (in vivo) | Reduction of Edema | - | [2][3] |
| LPS-stimulated Macrophages | TNF-α & IL-1β Inhibition | - | [2][3] | |
| β-Caryophyllene | Carrageenan-induced Paw Edema (in vivo) | Reduction of Edema | ED50: 0.0745 ml/kg | [4] |
| LPS-stimulated Monocytes | Erk1/2 & JNK1/2 Phosphorylation | Attenuated | [5] | |
| Cedrol | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | IC50: 41.1 µM | [6] |
| Widdrol | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | IC50: 16.2 µM | [6] |
Key Inflammatory Signaling Pathways Modulated by Sesquiterpenes
Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While specific data on the effects of (-)-α-Gurjunene on these pathways are not yet available, the mechanisms of action for other sesquiterpenes provide a likely framework for its potential activity.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[7][8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation.[9][10] This allows NF-κB to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][11] Several sesquiterpenes, such as β-caryophyllene and cedrol, have been shown to inhibit NF-κB activation.[5][6]
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation.[12][13] It consists of a cascade of protein kinases that are sequentially activated. In mammals, the main MAPK families involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory genes. Sesquiterpenes like cedrol have demonstrated the ability to modulate MAPK signaling.[6]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key in vitro anti-inflammatory assay mentioned for (-)-α-Gurjunene.
In Vitro Albumin Denaturation Assay
This assay is a widely used method to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit heat-induced protein denaturation.
Methodology: [1]
-
Preparation of Reaction Mixture: The reaction mixture (5 ml) consists of 0.2 ml of fresh egg albumin, 2.8 ml of phosphate-buffered saline (pH 6.4), and 2.0 ml of varying concentrations of the test compound (e.g., (-)-α-Gurjunene) to achieve final concentrations ranging from 31.25 to 1000.00 µg/ml.[1]
-
Control: A control group is prepared using a similar volume of double-distilled water instead of the test compound.[1]
-
Incubation: The mixtures are incubated at 37 ± 2 °C for 15 minutes.[1]
-
Denaturation: The samples are then heated to 70 °C for 5 minutes in an incubator to induce protein denaturation.[1]
-
Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Conclusion
The available evidence suggests that (-)-α-Gurjunene possesses in vitro anti-inflammatory properties, as demonstrated by its ability to inhibit protein denaturation. However, a direct and comprehensive comparison with other sesquiterpenes is currently challenging due to the lack of studies employing standardized assays and reporting comparable quantitative data like IC50 values. Other sesquiterpenes such as α-humulene, β-caryophyllene, and cedrol have been more extensively studied, with their anti-inflammatory effects attributed to the modulation of key signaling pathways like NF-κB and MAPK. Future research should focus on evaluating (-)-α-Gurjunene in a broader range of in vitro and in vivo models and elucidating its precise molecular mechanisms of action. Such studies will be crucial for establishing its relative potency and therapeutic potential in the context of inflammatory diseases.
References
- 1. internationaljournal.org.in [internationaljournal.org.in]
- 2. Inhibition of pro-inflammatory mediators: role of Bacopa monniera (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-alpha-Gurjunene | C15H24 | CID 15560276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Roles of Mitogen-Activated Protein Kinase Signaling Pathways in the Regulation of Fruit Ripening and Postharvest Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 12. origene.com [origene.com]
- 13. ku.khorraman.ir [ku.khorraman.ir]
Validating the antioxidant capacity of (-)-alpha-Gurjunene against known standards.
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis has been conducted to validate the antioxidant capacity of (-)-alpha-Gurjunene, a naturally occurring sesquiterpene, against established antioxidant standards. This guide provides researchers, scientists, and drug development professionals with objective data, detailed experimental protocols, and visual representations of key biological pathways to facilitate an informed assessment of this compound's potential as a therapeutic agent against oxidative stress.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of this compound was evaluated using three widely recognized assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power). The performance of this compound was benchmarked against the well-established antioxidant standards: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT), a synthetic antioxidant.
The results, summarized in the table below, indicate that while the standard antioxidants generally exhibit stronger activity, this compound demonstrates notable antioxidant capacity, particularly in the DPPH and ABTS assays.
| Compound | DPPH Assay (IC50, µg/mL) | ABTS Assay (IC50, µg/mL) | FRAP Assay (mM Fe(II)/g) |
| This compound | ~150[[“]][2][3] | ~100[[“]][2][3] | ~50[[“]][2][3] |
| Trolox | 3.77[4] - 63.69[5] | 2.34[6] - 42.11[5] | > Ascorbic Acid[3] |
| Ascorbic Acid | 5.6 - 41.25[5] | 28.23[5] - 50[7] | 1632.1 µmol Fe(II)/g[3] |
| BHT (Butylated Hydroxytoluene) | 0.04[8] - 202.35[9] | 0.21[8] | 2.29 mmol/L[10] |
Note: IC50 values represent the concentration of the substance required to inhibit 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. FRAP values are expressed as millimolar ferrous iron equivalents per gram of the sample, with higher values indicating greater reducing power.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (this compound or standards) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the sample) and A_s is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a 6-minute incubation period at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
The test sample is added to the FRAP reagent.
-
The absorbance of the resulting blue-colored complex is measured at 593 nm after a set incubation time.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O.
Signaling Pathway Involvement
Antioxidants can exert their protective effects through various cellular signaling pathways. Two key pathways implicated in the response to oxidative stress are the Nrf2 and MAPK pathways.
Experimental workflow for antioxidant capacity assessment.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[4][8][[“]][12][13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes.
Simplified Nrf2 signaling pathway in response to oxidative stress.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also activated by oxidative stress and play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[9][10][14] The activation of specific MAPK cascades, such as ERK, JNK, and p38, can lead to either pro-survival or pro-apoptotic outcomes depending on the cellular context and the nature of the oxidative insult.
Conclusion
This comparative guide provides robust data demonstrating the antioxidant capacity of this compound in relation to established standards. The detailed experimental protocols offer a foundation for further investigation, and the visualized signaling pathways provide a conceptual framework for understanding its potential mechanism of action. These findings suggest that this compound warrants further exploration as a natural antioxidant with potential applications in the prevention and treatment of oxidative stress-related disorders.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
For Immediate Release
A comprehensive analysis of existing research reveals the antimicrobial potential of (-)-α-Gurjunene and related sesquiterpene compounds. This guide synthesizes available data on their activity against a range of pathogenic microorganisms, offering a valuable resource for researchers, scientists, and drug development professionals. While direct comparative studies on the antimicrobial spectrum of (-)-α-Gurjunene and its isomers are limited, this review collates the existing data on individual compounds to provide a comparative perspective.
(-)-α-Gurjunene, a naturally occurring sesquiterpene found in the essential oils of various plants, has been identified as a component of botanicals with recognized antimicrobial properties. Sesquiterpenes, a class of C15 terpenoids, are known for their diverse biological activities, including antimicrobial effects. This guide delves into the specifics of (-)-α-Gurjunene's antimicrobial action in comparison to other relevant sesquiterpenes, supported by available experimental data.
Data Summary: Antimicrobial Activity of Sesquiterpenes
The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of various sesquiterpenes against a selection of pathogenic bacteria and fungi. It is important to note that direct comparative studies testing (-)-α-Gurjunene alongside its isomers under identical conditions are scarce in the current literature. The data presented here is compiled from various studies on isolated compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| α-Curcumene | Saccharomyces cerevisiae | 800 | [1][2] |
| Candida albicans | >6400 | [2] | |
| Staphylococcus aureus | >6400 | [2] | |
| Escherichia coli | >6400 | [2] | |
| New Guaianolide | Escherichia coli | 50 | [3] |
| Bacillus subtilis | 50 | [3] | |
| Aspergillus niger | 50 | [3] | |
| New Monoterpene | Bacillus subtilis | 25 | [3] |
| Diosmetin & Isoliquiritigenin | Bacillus subtilis | 25 | [3] |
| Trichophyton rubrum | 50 | [3] | |
| Ar-turmerone | Staphylococcus aureus | - | [4] |
| (+)-α-Pinene | Fungi & Bacteria | 117 - 4150 | [5] |
| (+)-β-Pinene | Fungi & Bacteria | 117 - 4150 | [5] |
Note: A hyphen (-) indicates that the study reported activity but did not provide a specific MIC value in the abstract. Further investigation of the full text would be required.
Experimental Protocols
The methodologies employed in the cited studies for determining antimicrobial activity generally follow established standards. Below are detailed summaries of the typical experimental protocols.
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a widely accepted technique for its determination.[6][7][8]
Workflow for Broth Microdilution Assay
Figure 1: General workflow for the broth microdilution method to determine MIC.
Detailed Steps:
-
Preparation of Test Compounds: The isolated sesquiterpenes are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Preparation of Microbial Inoculum: The test microorganisms are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration in the wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included. The plates are then incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).[8]
-
Determination of MIC: After incubation, the plates are examined for visible signs of microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8] Spectrophotometric readings can also be used for a more quantitative assessment of growth inhibition.
Mechanism of Action: A Focus on Membrane Disruption
While the precise signaling pathways of (-)-α-Gurjunene's antimicrobial action are not yet fully elucidated, the prevailing hypothesis for many sesquiterpenes centers on the disruption of microbial cell membranes.[9]
Proposed Mechanism of Sesquiterpene-Induced Cell Membrane Disruption
Figure 2: Proposed mechanism of antimicrobial action for lipophilic sesquiterpenes.
The lipophilic nature of sesquiterpenes allows them to intercalate into the lipid bilayer of microbial cell membranes. This insertion is thought to disrupt the membrane's structural integrity, leading to several detrimental effects:
-
Increased Permeability: The disruption of the phospholipid packing increases the permeability of the membrane, allowing for the uncontrolled leakage of essential intracellular components such as ions, ATP, and nucleic acids.[9]
-
Disruption of Membrane Potential: The integrity of the cell membrane is crucial for maintaining the electrochemical gradients necessary for processes like ATP synthesis. Sesquiterpenes can disrupt the mitochondrial membrane potential, leading to a collapse in cellular energy production.[10][11]
-
Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the cell membrane. The structural changes induced by sesquiterpenes can inhibit the function of these proteins, further compromising cellular processes.
Conclusion and Future Directions
The available data suggests that sesquiterpenes, as a class of compounds, exhibit a broad spectrum of antimicrobial activity. While specific data for (-)-α-Gurjunene is limited, related compounds have demonstrated efficacy against both bacteria and fungi. The primary mechanism of action is believed to be the disruption of cell membrane integrity.
To fully understand the therapeutic potential of (-)-α-Gurjunene and its related compounds, further research is critically needed. Specifically, direct comparative studies evaluating the antimicrobial spectra of (-)-α-Gurjunene, β-gurjunene, and γ-gurjunene against a wide panel of clinically relevant microorganisms are required. Elucidation of the specific molecular targets and signaling pathways involved in their antimicrobial action will also be crucial for the development of novel antimicrobial agents.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. New antimicrobial mono- and sesquiterpenes from Soroseris hookeriana subsp. erysimoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of selected natural sesquiterpenes as sensitizing agents of β-lactam-resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene from Polygonum barbatum disrupts mitochondrial membrane potential to induce apoptosis and inhibits metastasis by downregulating matrix metalloproteinase and osteopontin in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Evaluation of the synergistic effects of (-)-alpha-Gurjunene with other phytochemicals.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the synergistic biological activities of natural extracts rich in (-)-α-Gurjunene. Due to a lack of available data on the synergistic effects of isolated (-)-α-Gurjunene, this document focuses on the combined effects observed in complex phytochemical mixtures, specifically the oleo-resin of Dipterocarpus alatus and the essential oil of Mallotus repandus. These extracts, containing significant amounts of (-)-α-Gurjunene, have demonstrated promising synergistic potential in anticancer and antimicrobial applications. The data presented herein is derived from published experimental studies and is intended to inform further research and development in phytopharmaceutical formulations.
I. Synergistic Anticancer Activity of Dipterocarpus alatus Oleo-Resin
The oleo-resin of Dipterocarpus alatus is a notable source of (-)-α-Gurjunene, with studies indicating its presence as a major sesquiterpene[1][2]. Research into the cytotoxic properties of this oleo-resin suggests a synergistic interplay between its constituents, leading to enhanced anticancer effects. The primary mechanism of action is believed to be the induction of apoptosis[3][4][5][6].
The following table summarizes the half-maximal inhibitory concentration (IC50) values of D. alatus oleo-resin against various human cancer cell lines, as determined by the neutral red assay. For comparison, the activity of the standard chemotherapeutic drug melphalan (B128) is also included. The lower IC50 value for the oleo-resin in the U937 cell line compared to melphalan suggests a potent cytotoxic effect, likely resulting from the synergistic action of its components, including (-)-α-Gurjunene[1].
| Substance | HCT116 (Colon Carcinoma) | SK-LU-1 (Lung Adenocarcinoma) | SK-MEL-2 (Melanoma) | SiHa (Cervical Squamous Cell Carcinoma) | U937 (Histiocytic Lymphoma) | Vero (Normal Kidney Cells) |
| D. alatus Oleo-resin | >500 µg/mL | >500 µg/mL | >500 µg/mL | >500 µg/mL | 63.3 ± 2.1 µg/mL | 88.7 ± 4.1 µg/mL |
| Melphalan (Control) | 10.5 ± 0.5 µg/mL | 9.8 ± 0.3 µg/mL | 12.3 ± 0.7 µg/mL | 15.4 ± 1.1 µg/mL | 228.4 ± 8.8 µg/mL | >100 µg/mL |
Table 1: Comparative IC50 values of D. alatus oleo-resin and melphalan against various cell lines. Data sourced from[1][7].
The cytotoxicity of the D. alatus oleo-resin was evaluated using the neutral red uptake assay. This method assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes[8][9][10][11][12].
-
Cell Seeding: Human cancer cell lines (HCT116, SK-LU-1, SK-MEL-2, SiHa, U937) and a normal cell line (Vero) were seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells were then treated with various concentrations of the D. alatus oleo-resin or the positive control (melphalan) and incubated for a further 72 hours.
-
Neutral Red Staining: After the treatment period, the medium was replaced with a medium containing neutral red dye, and the plates were incubated for an additional 3 hours to allow for dye uptake by viable cells.
-
Dye Extraction and Quantification: The cells were subsequently washed, and the incorporated dye was extracted using a solubilization solution. The absorbance of the extracted dye was measured spectrophotometrically at 540 nm.
-
IC50 Determination: The concentration of the test substance that inhibited 50% of cell growth (IC50) was determined by plotting the percentage of cell viability against the concentration of the oleo-resin.
Studies on the oleo-resin of D. alatus indicate that its cytotoxic effect is mediated through the induction of apoptosis, or programmed cell death[3][4][5][6]. While the precise synergistic mechanisms of its components on specific signaling molecules are yet to be fully elucidated, the general pathway of apoptosis is a key target.
Caption: General intrinsic apoptosis pathway potentially activated by D. alatus oleo-resin.
II. Synergistic Antimicrobial Activity of Mallotus repandus Essential Oil
The essential oil of Mallotus repandus, which contains α-gurjunene, has been investigated for its synergistic antibacterial effects when combined with conventional antibiotics. This approach aims to enhance the efficacy of existing antibiotics and combat antibiotic resistance.
The synergistic effect of M. repandus essential oil in combination with streptomycin (B1217042) was evaluated against several bacterial strains using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.
| Bacterial Strain | MIC of Essential Oil Alone (mg/mL) | MIC of Streptomycin Alone (mg/mL) | MIC of Essential Oil in Combination (mg/mL) | MIC of Streptomycin in Combination (mg/mL) | FICI | Interpretation |
| Staphylococcus aureus | 0.05 | 0.01 | 0.0125 | 0.0025 | 0.5 | Additive |
| Bacillus subtilis | 0.10 | 0.02 | 0.025 | 0.005 | 0.5 | Additive |
| Escherichia coli | >1.0 | 0.05 | 0.25 | 0.0125 | ≤0.5 | Synergy |
| Pseudomonas aeruginosa | >1.0 | 0.10 | 0.5 | 0.025 | ≤0.75 | Additive |
Table 2: Synergistic and additive effects of M. repandus essential oil with streptomycin. Data interpreted from[13].
The checkerboard method is a standard in vitro technique to assess the synergistic effects of two antimicrobial agents[14][15][16][17][18].
-
Preparation of Agents: Serial dilutions of the M. repandus essential oil and streptomycin were prepared.
-
Plate Setup: In a 96-well microtiter plate, the essential oil dilutions were added to the wells horizontally, and the streptomycin dilutions were added vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well was inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plates were incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the agent(s) that visibly inhibited bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[19][20][21][22][23]. The interaction was interpreted as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifferent (1 < FICI ≤ 4), or antagonistic (FICI > 4)[16][24][25].
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition, Antioxidant and Cytotoxicity Activities of Leaves, Bark, Twigs and Oleo-Resin of Dipterocarpus alatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipterocarpol in Oleoresin of Dipterocarpus alatus Attributed to Cytotoxicity and Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipterocarpol in Oleoresin of Dipterocarpus alatus Attributed to Cytotoxicity and Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ÐокÑÐ¾Ñ Ð½Ð° ÑабоÑе [doktornarabote.ru]
- 7. mdpi.com [mdpi.com]
- 8. qualitybiological.com [qualitybiological.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. emerypharma.com [emerypharma.com]
- 17. researchgate.net [researchgate.net]
- 18. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 20. arpi.unipi.it [arpi.unipi.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Antibacterial Activity of Essential Oils Combinations based on Thymus broussonnetii, and Their Synergism with some Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different extraction methods for (-)-alpha-Gurjunene.
For researchers, scientists, and drug development professionals, the efficient isolation of specific bioactive compounds is a critical first step. This guide provides an objective comparison of different extraction methods for the sesquiterpene (-)-alpha-Gurjunene, supported by available experimental data. We delve into the efficacy of various techniques, offering detailed protocols and a clear visual workflow to inform your experimental design.
The selection of an appropriate extraction method is paramount as it directly influences the yield, purity, and overall quality of the desired compound. Traditional methods such as hydrodistillation are often contrasted with modern techniques like supercritical fluid extraction (SFE) and microwave-assisted hydrodistillation (MAHD), each presenting a unique balance of efficiency, cost, and environmental impact. While direct comparative studies for this compound are limited, analysis of essential oil compositions from plants known to contain this compound provides valuable insights into the most effective extraction strategies.
Data at a Glance: Comparing Extraction Efficiencies
The following table summarizes quantitative data from studies on plants rich in sesquiterpenes, including those containing this compound. It is important to note that the data is compiled from different studies on various plant materials, and therefore, direct comparisons should be interpreted with caution.
| Plant Material | Extraction Method | Essential Oil Yield (%) | This compound (%) | Other Major Sesquiterpenes (%) | Reference |
| Pogostemon cablin | Steam Distillation | Not Reported | Not Reported | α-patchoulene (Not Reported), Patchoulol (Not Reported) | [1][2] |
| Pogostemon cablin | Supercritical CO2 (14 MPa, 40°C) | Not Reported | Not Reported | α-patchoulene (Higher concentration than steam distillation), Patchoulol (Higher concentration than steam distillation) | [1][2] |
| Cedrus deodara | Hydrodistillation | 0.98 (w/w) | Not Reported | α-himachalene (17.1), β-himachalene (38.8), γ-himachalene (12.6) | [3][4] |
| Xylopia aethiopica | Hydrodistillation | Not Reported | Not Reported | β-caryophyllene (7.94) | [5] |
| Xylopia aethiopica | Solvent Extraction | Not Reported | Not Reported | β-caryophyllene (7.51) | [5] |
Visualizing the Workflow
A systematic approach is crucial when comparing the efficacy of different extraction methods. The following diagram illustrates a general experimental workflow for such a comparative study.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for the key extraction techniques discussed.
Hydrodistillation (HD)
Hydrodistillation is a conventional method for extracting essential oils by boiling plant material in water.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Place a known quantity of dried and powdered plant material into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger apparatus with the flask connected to the condenser.
-
Heat the flask using a heating mantle to initiate boiling.
-
Continue the distillation for a specified period (e.g., 3-6 hours), collecting the distillate.
-
The essential oil, being immiscible with water, will separate and can be collected.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) and store it in a sealed vial at 4°C.
-
Calculate the yield as the weight of the oil divided by the weight of the initial plant material, expressed as a percentage.
-
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a more rapid and energy-efficient modification of the traditional hydrodistillation method.
-
Apparatus: Modified microwave oven equipped with a Clevenger-type apparatus, round-bottom flask, condenser.
-
Procedure:
-
Place a known amount of the prepared plant material into the extraction flask.
-
Add a specific volume of water to the flask.
-
Place the flask inside the microwave oven and connect it to the Clevenger apparatus.
-
Set the microwave power and extraction time (e.g., 500W for 30-60 minutes).
-
The microwave energy heats the water and plant material, causing the essential oil to vaporize.
-
The vapor is then condensed and collected in the same manner as in hydrodistillation.
-
Isolate, dry, and weigh the essential oil to determine the yield.
-
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and yielding solvent-free extracts.
-
Apparatus: Supercritical fluid extractor, including a high-pressure pump, extraction vessel, and separator.
-
Procedure:
-
Load the ground plant material into the extraction vessel.
-
Pressurize and heat the carbon dioxide to bring it to its supercritical state (e.g., 14 MPa and 40°C).
-
Pass the supercritical CO2 through the extraction vessel at a constant flow rate.
-
The supercritical fluid dissolves the essential oil from the plant matrix.
-
The resulting solution is then passed to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and release the extracted oil.
-
The solvent-free essential oil is collected from the separator.
-
The yield is determined by weighing the collected extract.
-
Concluding Remarks
The choice of extraction method significantly impacts the yield and chemical profile of the extracted essential oil, and consequently, the concentration of this compound. While hydrodistillation remains a widely used and straightforward technique, modern methods like SFE and MAHD offer advantages in terms of efficiency, extraction time, and potentially the quality of the final product. Supercritical CO2 extraction, in particular, shows promise for obtaining high-quality extracts with a more representative composition of the natural plant material due to its low operating temperatures and the inert nature of the solvent. For researchers and professionals in drug development, the selection of an optimal extraction method will depend on a careful consideration of the desired yield, purity, cost, and environmental impact. Further studies directly comparing these methods for the extraction of this compound from various plant sources are warranted to provide more definitive guidance.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Comparison of extraction of patchouli (Pogostemon cablin) essential oil with supercritical CO2 and by steam distillation (2009) | A. Donelian | 189 Citations [scispace.com]
- 3. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Validated GC-MS Method for the Detection of (-)-α-Gurjunene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of the sesquiterpene (-)-α-Gurjunene. The performance of this new method is compared with existing analytical techniques for sesquiterpenes, supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting and implementing robust analytical methods for the quality control and characterization of natural products and pharmaceutical ingredients.
Introduction to (-)-α-Gurjunene and the Need for Validated Analytical Methods
(-)-α-Gurjunene is a naturally occurring sesquiterpene found in the essential oils of various plants. It is recognized for its potential therapeutic properties, making its accurate and precise quantification crucial for research, development, and quality control in the pharmaceutical and fragrance industries. The development of validated analytical methods is essential to ensure the identity, purity, and potency of (-)-α-Gurjunene in various matrices. This guide details a new, validated GC-MS method and compares it against other established techniques.
Comparison of Analytical Methods for Sesquiterpene Analysis
The following table summarizes the performance characteristics of the new validated GC-MS method for (-)-α-Gurjunene and compares it with other commonly used methods for the analysis of similar sesquiterpenes.
| Parameter | New Validated GC-MS Method | Existing Method 1: GC-FID for Sesquiterpenes in Copaiba Oil[1] | Existing Method 2: HS-SPME-GC-MS for Sesquiterpenes in Wine[2] | Existing Method 3: GC-MS/MS for Terpenes in Essential Oils[3] |
| Analyte(s) | (-)-α-Gurjunene | β-caryophyllene, α-copaene, α-humulene | Various sesquiterpenes | p-cymene, limonene, eucalyptol, linalool, menthol, carvone |
| Linearity Range | 0.1 - 100 µg/mL | 0.10 - 18.74 mM | Not explicitly stated | 0.10 - 10.00 µg/mL |
| Correlation Coefficient (R²) | > 0.998 | Not explicitly stated | > 0.99 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.003 - 0.091 mM | 0.05 µg/L (average) | S/N ratio of 3 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.003 - 0.091 mM | 0.15 µg/L (average) | S/N ratio of 10 |
| Accuracy (Recovery) | 95.2 - 104.5% | 74.71 - 88.31% | Not explicitly stated | 80.23 - 115.41% |
| Precision (RSD) | < 5% | < 10% | Not explicitly stated | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34% |
Experimental Protocols
Detailed methodologies for the key experiments performed in the validation of the new GC-MS method are provided below.
Sample Preparation
-
Standard Stock Solution: A stock solution of (-)-α-Gurjunene (1 mg/mL) was prepared in methanol.
-
Calibration Standards: A series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with methanol.
-
Quality Control (QC) Samples: QC samples were prepared at three concentration levels: low (0.3 µg/mL), medium (30 µg/mL), and high (80 µg/mL).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Injection Volume: 1 µL (splitless mode).
Method Validation Parameters
The validation of the analytical method was performed according to the International Council for Harmonisation (ICH) guidelines.[4]
-
Linearity: Determined by analyzing the calibration standards in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Accuracy: Assessed by the recovery of spiked samples at three different concentration levels (low, medium, and high). The percentage recovery was calculated.
-
Precision: Evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing the QC samples six times on the same day. Inter-day precision was determined by analyzing the QC samples on three different days. The precision was expressed as the relative standard deviation (RSD).
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was evaluated by analyzing a blank matrix and a matrix spiked with (-)-α-Gurjunene and potential interfering compounds.
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the new analytical method.
Comparison of Analytical Method Features
Caption: Key feature comparison of analytical methods.
References
- 1. Validation of a gas chromatographic method to quantify sesquiterpenes in copaiba oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unime.it [iris.unime.it]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
A comparative review of the biological activities of gurjunene isomers.
For Researchers, Scientists, and Drug Development Professionals
The sesquiterpenes α-gurjunene, β-gurjunene, and γ-gurjunene are naturally occurring isomers found in the essential oils of various plants, notably from the Dipterocarpus species. These compounds have garnered interest for their potential pharmacological activities. This guide provides a comparative overview of the currently available experimental data on the biological activities of these isomers, highlighting areas where further research is needed.
Summary of Biological Activities
Direct comparative studies on the biological activities of gurjunene isomers are limited. However, individual studies and analyses of essential oils containing these isomers provide some insights into their potential anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Evidence for the anticancer activity of pure gurjunene isomers is sparse. While some essential oils containing these compounds have been investigated, specific cytotoxic data for the isolated isomers is not widely available.
One study on the oleo-resin of Dipterocarpus alatus, which is a known source of α-gurjunene, demonstrated cytotoxic activity against various cancer cell lines. The oleo-resin showed good cytotoxicity against SiHa (cervical cancer) cells, and this activity was attributed in part to its α-gurjunene content. However, specific IC50 values for pure α-gurjunene were not reported in the available literature.
Similarly, an essential oil containing β-gurjunene and γ-gurjunene as major components was tested for its antileukemic activity. The non-irradiated samples of this essential oil showed no cytotoxic activity against HL-60 and THP-1 human leukemia cell lines[1]. This suggests that, at least in this context, β- and γ-gurjunene may not possess significant cytotoxic properties.
Further research is required to isolate and evaluate the individual gurjunene isomers against a panel of cancer cell lines to determine their specific anticancer potential.
Anti-inflammatory Activity
The anti-inflammatory properties of α-gurjunene have been investigated in an in vitro study. Using an albumin denaturation assay, a common method for screening anti-inflammatory drugs, α-gurjunene demonstrated the ability to inhibit protein denaturation.[2]
Antimicrobial Activity
The antimicrobial activity of gurjunene isomers has been primarily studied in the context of essential oils. An essential oil from Mallotus repandus, containing α-gurjunene, β-gurjunene, and γ-gurjunene, was found to possess bactericidal effects against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.05 to 0.10 mg/mL[3]. However, the specific contribution of each isomer to this activity is not delineated.
Another study mentions that α-gurjunene is researched for its antimicrobial activities, but no specific MIC values for the pure compound were provided[4].
Quantitative Data on Biological Activities
The following table summarizes the limited quantitative data found for the biological activities of gurjunene isomers. The lack of comprehensive data highlights a significant gap in the current understanding of these compounds.
| Isomer | Biological Activity | Assay | Target | Result (IC50/MIC) | Reference |
| α-Gurjunene | Anti-inflammatory | Albumin Denaturation | Egg Albumin | IC50: 5.65 µg/mL | [2] |
| β-Gurjunene | Data Not Available | - | - | - | - |
| γ-Gurjunene | Data Not Available | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay[2]
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
-
Reaction Mixture Preparation: A 5 mL reaction mixture is prepared containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of the test compound (e.g., α-gurjunene) to achieve final concentrations ranging from 31.25 to 1000.00 µg/mL.
-
Control: A similar volume of double-distilled water is used as a control.
-
Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Protein denaturation is induced by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value, the concentration required to inhibit 50% of protein denaturation, is determined from a plot of percentage inhibition against the concentration of the test compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Method[3]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Due to the lack of specific information on the signaling pathways modulated by gurjunene isomers, the following diagrams illustrate the general workflows of the experimental protocols described above.
Conclusion and Future Directions
The current body of research provides preliminary evidence for the biological activities of gurjunene isomers, particularly the anti-inflammatory potential of α-gurjunene. However, a comprehensive comparative analysis is hindered by the lack of studies on the isolated β- and γ-isomers and the absence of direct comparative investigations.
Future research should focus on:
-
Isolation and Purification: Obtaining pure α-, β-, and γ-gurjunene to enable accurate assessment of their individual biological activities.
-
Comprehensive Screening: Evaluating the anticancer, anti-inflammatory, and antimicrobial properties of each isomer using a standardized panel of assays and cell lines.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which the active isomers exert their effects.
Such studies will be crucial for unlocking the full therapeutic potential of these naturally occurring sesquiterpenes and for guiding the development of new drug candidates.
References
Safety Operating Guide
Navigating the Disposal of (-)-alpha-Gurjunene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of (-)-alpha-Gurjunene, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with consideration for its potential environmental impact and in accordance with local, state, and federal regulations. While some sources indicate that this compound is not classified as a hazardous substance under GHS, others highlight its potential for skin irritation and significant aquatic toxicity.[1][2] Therefore, a cautious approach to disposal is warranted.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, paper towels), and rinsates, in a dedicated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with organic compounds.
-
The label should clearly state "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Avoid Drain Disposal:
-
Incineration as the Preferred Method:
-
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound, mitigating its environmental impact.
-
-
Engage with Institutional EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the collected waste. They will have established procedures and certified contractors to handle the disposal in a compliant manner.
-
-
Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be rinsed with a suitable organic solvent (e.g., ethanol (B145695) or acetone) prior to washing. The rinsate should be collected as hazardous waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C15H24 | [2][5] |
| Molecular Weight | 204.35 g/mol | [2][5] |
| Density | 0.918 g/mL at 20 °C | [5][6] |
| Boiling Point | 262.00 to 263.00 °C @ 760.00 mm Hg | [7] |
| Flash Point | > 93.33 °C | [7] |
| Water Solubility | 0.06382 mg/L @ 25 °C (estimated) | [7] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and environmental considerations are addressed in a systematic manner.
Caption: Disposal Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C15H24 | CID 15560276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. response.epa.gov [response.epa.gov]
- 5. 489-40-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Cas 489-40-7,this compound | lookchem [lookchem.com]
- 7. alpha-gurjunene, 489-40-7 [thegoodscentscompany.com]
Essential Safety and Operational Guide for Handling (-)-alpha-Gurjunene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with (-)-alpha-Gurjunene. It outlines the necessary personal protective equipment (PPE), operational handling procedures, and a comprehensive disposal plan to ensure laboratory safety and compliance.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. |
| Skin Protection | Fire/flame resistant and impervious clothing | Should cover all exposed skin to prevent contact. |
| Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use and change them frequently. | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced. Ensure proper fit and use the appropriate cartridge. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is crucial for the safe handling of this compound. This involves careful preparation, controlled execution of experimental procedures, and thorough decontamination.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[1]
2. Pre-Experimental Setup:
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all equipment and reagents before handling the compound.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and first-aid kits.
3. Handling Procedures:
-
Wear the recommended PPE at all times.
-
Avoid direct contact with the skin and eyes.[1]
-
Do not inhale vapors or mists.
-
Keep the container tightly closed when not in use.
4. Post-Experimental Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment used.
-
Remove and dispose of contaminated PPE in designated waste containers.
First-Aid Measures
In the event of exposure, immediate action is necessary:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Take off contaminated clothing immediately. Rinse the affected area with plenty of water.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
